molecular formula C8H6ClFO2 B066691 4-Chloro-2-fluorophenylacetic acid CAS No. 194240-75-0

4-Chloro-2-fluorophenylacetic acid

Cat. No.: B066691
CAS No.: 194240-75-0
M. Wt: 188.58 g/mol
InChI Key: WKAZXGAJEGPUAY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenylacetic acid is a high-purity chemical building block of significant value in medicinal chemistry and pharmaceutical research. This compound features a phenylacetic acid scaffold strategically substituted with chlorine and fluorine atoms, which are instrumental in modulating the electronic, steric, and metabolic properties of target molecules. Its primary application lies in the synthesis of novel bioactive compounds, where it serves as a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The presence of the acetic acid moiety allows for direct incorporation or further functionalization into amides, esters, and peptides, while the halogen atoms, particularly the fluorine, enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidation. Researchers utilize this reagent extensively in structure-activity relationship (SAR) studies to develop new enzyme inhibitors, receptor ligands, and probe molecules. It is supplied with comprehensive analytical data, including NMR and HPLC-MS, to ensure batch-to-batch consistency and support rigorous research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAZXGAJEGPUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373949
Record name 4-Chloro-2-fluorophenylacetic acid
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Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194240-75-0
Record name 4-Chloro-2-fluorophenylacetic acid
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Record name (4-Chloro-2-fluorophenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluorophenylacetic Acid (CAS Number: 194240-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of novel therapeutics. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant role in the synthesis of potent sodium channel blockers.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 194240-75-0[1][2]
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
Physical Form Solid-
Melting Point 113-115 °C-
Boiling Point (Predicted) 287.3 ± 25.0 °C-
Solubility Slightly soluble in DMSO and Methanol; Slightly soluble in water.-

Synthesis and Experimental Protocols

A general experimental protocol for the hydrolysis of a related compound, benzyl cyanide to phenylacetic acid, can be adapted.[3] This method typically involves heating the nitrile with a strong acid or base.

Hypothetical Synthesis Workflow:

SynthesisWorkflow Hypothetical Synthesis of this compound Start Starting Material: 2-(4-chloro-2-fluorophenyl)acetonitrile Hydrolysis Hydrolysis (Acid or Base Catalyzed) Start->Hydrolysis Reagents: H₂SO₄/H₂O or KOH/Ethanol Workup Reaction Work-up (Neutralization, Extraction) Hydrolysis->Workup Process: Cooling, pH adjustment, Solvent extraction Purification Purification (Crystallization) Workup->Purification Process: Recrystallization from a suitable solvent Product Final Product: This compound Purification->Product Analysis: Melting point, Spectroscopy

Caption: Hypothetical synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Phenylacetic Acid Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(4-chloro-2-fluorophenyl)acetonitrile.

  • Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).

  • Heating: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured into cold water. The precipitated crude product is collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the pure product.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or common databases. The following sections provide an overview of the expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the presence of both chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band, a sharp C=O stretching band, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, are also anticipated.

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature of the mass spectrum. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other fragments from the aromatic ring.

Biological Activity and Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly potent and broad-spectrum state-dependent sodium channel blockers.[1][3] These blockers are of significant interest for the treatment of various pain states, including neuropathic, inflammatory, and postsurgical pain.

Signaling Pathway in Pain Treatment:

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In chronic pain states, these channels can become hyperexcitable. By blocking these channels in a state-dependent manner (i.e., preferentially blocking channels that are frequently open or inactivated, which is more common in hyperactive neurons), drugs can selectively target pathological neuronal activity while minimizing effects on normal neuronal function.

SignalingPathway Role in Sodium Channel Blockade for Pain Treatment cluster_0 Drug Synthesis cluster_1 Biological Action 4-Chloro-2-fluorophenylacetic_acid This compound (Intermediate) Sodium_Channel_Blocker Potent Sodium Channel Blocker (e.g., Pyrimidine-4-carboxamide derivative) 4-Chloro-2-fluorophenylacetic_acid->Sodium_Channel_Blocker Multi-step synthesis Sodium_Channel Voltage-Gated Sodium Channel Block Channel Blockade Sodium_Channel_Blocker->Block Action_Potential Action Potential Propagation (Pain Signal) Sodium_Channel->Action_Potential Enables Block->Sodium_Channel Inhibits

Caption: Role of this compound in the synthesis of sodium channel blockers.

One notable example is the synthesis of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a compound that has shown significantly higher potency and faster binding kinetics compared to existing drugs like carbamazepine and lamotrigine.[1] The use of this compound as a key building block highlights its importance in the development of next-generation analgesics with potentially improved efficacy and a better therapeutic index.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a compound of interest in chemical and pharmaceutical research. Its structural features, including the presence of chlorine and fluorine atoms on the phenyl ring, are anticipated to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimentally determined data is available, several parameters are based on predictive models and require experimental verification for confirmation.

Table 1: Physicochemical Data for this compound

PropertyValueData TypeSource
IUPAC Name 2-(4-Chloro-2-fluorophenyl)acetic acidN/A[1]
CAS Number 194240-75-0N/A[2][3][4]
Molecular Formula C₈H₆ClFO₂N/A[2][4]
Molecular Weight 188.58 g/mol N/A[2][4]
Melting Point 113-115 °CExperimental[5]
Boiling Point 287.3 ± 25.0 °CPredicted[5]
Density 1.417 ± 0.06 g/cm³Predicted[5]
pKa 3.89 ± 0.10Predicted[5]
Aqueous Solubility Slightly soluble in waterQualitative[5]
Solubility in Organic Solvents Slightly soluble in DMSO and MethanolQualitative[5]
logP (Octanol-Water Partition Coefficient) Not FoundN/A

Experimental Protocols

To facilitate rigorous and reproducible research, this section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

Synthesis_Workflow A 4-Chloro-2-fluoroacetophenone B 1-(4-Chloro-2-fluorophenyl)ethanol A->B Reduction (e.g., NaBH4) C (4-Chloro-2-fluorophenyl)acetonitrile B->C Nucleophilic Substitution (e.g., NaCN) D This compound C->D Hydrolysis (e.g., H2SO4, H2O)

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Steps (General Procedure):

  • Reduction of 4-Chloro-2-fluoroacetophenone: 4-Chloro-2-fluoroacetophenone is reduced to 1-(4-chloro-2-fluorophenyl)ethanol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Conversion to Acetonitrile: The resulting alcohol is converted to the corresponding alkyl halide, which is then subjected to nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield (4-chloro-2-fluorophenyl)acetonitrile.

  • Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed to the carboxylic acid by heating with an aqueous acid, such as sulfuric acid. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization.

Melting Point Determination

The melting point is a crucial indicator of purity.

Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount into a capillary tube. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min). C->D E Observation: Record the temperature range from the first liquid droplet to complete liquefaction. D->E

Caption: Workflow for melting point determination.

Detailed Protocol: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in a melting point apparatus.[6] The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Boiling Point Determination

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition.

Boiling_Point_Workflow A Sample Preparation: Place a small amount of the liquid in a fusion tube. B Capillary Insertion: Place an inverted sealed capillary tube into the fusion tube. A->B C Heating: Heat the assembly in a Thiele tube or similar apparatus. B->C D Observation: Note the temperature at which a rapid stream of bubbles emerges. C->D E Cooling & Recording: Note the temperature at which the liquid re-enters the capillary. D->E

Caption: Workflow for boiling point determination.

Detailed Protocol: A small amount of the substance is placed in a fusion tube, and a sealed capillary tube is inverted within it.[8] The assembly is heated in a suitable apparatus, such as a Thiele tube, along with a thermometer.[8] The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.[8] The apparatus is then allowed to cool, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

pKa_Titration_Workflow A Solution Preparation: Dissolve a known amount of the acid in water. B Titration Setup: Use a calibrated pH meter and a burette with a standard base (e.g., NaOH). A->B C Titration: Add the base in small increments, recording the pH after each addition. B->C D Data Analysis: Plot a titration curve (pH vs. volume of base). C->D E pKa Determination: The pH at the half-equivalence point is equal to the pKa. D->E

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[10] The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.[11] The pH is recorded after each incremental addition of the base. A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[8][12]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Solubility_Workflow A Equilibration: Add excess solid to water and shake at a constant temperature until equilibrium is reached. B Phase Separation: Separate the solid and liquid phases (e.g., by centrifugation or filtration). A->B C Quantification: Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis). B->C

Caption: Workflow for aqueous solubility determination.

Detailed Protocol: An excess amount of the solid compound is added to a known volume of water in a flask.[13][14] The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15] After equilibration, the solution is filtered or centrifuged to remove any undissolved solid.[16] The concentration of the dissolved compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13][16]

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity.

logP_Workflow A Phase Preparation: Saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve the compound in one phase and mix with the other. Shake until equilibrium is reached. A->B C Phase Separation: Separate the two phases by centrifugation. B->C D Quantification: Determine the concentration of the compound in each phase (e.g., by HPLC, UV-Vis). C->D E Calculation: logP = log([Concentration in Octanol] / [Concentration in Water]). D->E

Caption: Workflow for logP determination.

Detailed Protocol: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.[17][18] A known amount of this compound is dissolved in one of the phases, and the two phases are mixed in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.[17] The two phases are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical method.[18] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[19]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, signaling pathways, or mechanism of action of this compound. However, research on other halogenated phenylacetic acid derivatives suggests potential biological effects. For instance, some halogenated phenylacetic acid derivatives of progesterone have been investigated as potential progesterone receptor antagonists.[11] It is known that halogenated organic compounds can exhibit a range of biological activities and toxicities, often related to their persistence and potential for bioaccumulation.[10][15][20] Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further empirical studies are necessary to validate the predicted values and to fully characterize this compound. The detailed experimental protocols provided herein offer a framework for such investigations. Moreover, the absence of data on its biological activity presents an open area for future research, which could uncover novel applications for this molecule in drug discovery and other scientific fields.

References

Structural Analogs of 4-Chloro-2-fluorophenylacetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships

This technical guide provides a comprehensive overview of the structural analogs of 4-Chloro-2-fluorophenylacetic acid, a scaffold of significant interest in the development of novel anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. The information presented herein is curated from scientific literature and is intended to facilitate the design and development of next-generation therapeutic agents.

Core Concepts and Biological Rationale

Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The 4-chloro-2-fluoro substitution pattern, in particular, has been explored for its potential to enhance anti-inflammatory activity.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs can be achieved through several established synthetic routes. A common and versatile method involves the hydrolysis of the corresponding benzyl cyanide precursor.

General Synthetic Workflow

G cluster_0 Synthesis of Phenylacetic Acid Analogs Start Start Substituted_Toluene Substituted Toluene Start->Substituted_Toluene Starting Material Benzyl_Bromide Benzyl Bromide Derivative Substituted_Toluene->Benzyl_Bromide Bromination (e.g., NBS, light) Benzyl_Cyanide Benzyl Cyanide Derivative Benzyl_Bromide->Benzyl_Cyanide Cyanation (e.g., NaCN, DMSO) Phenylacetic_Acid Substituted Phenylacetic Acid Benzyl_Cyanide->Phenylacetic_Acid Hydrolysis (e.g., H2SO4, H2O) Purification Purification and Characterization Phenylacetic_Acid->Purification Final_Product Final Analog Purification->Final_Product G cluster_0 NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, Cytokines) Gene_Transcription->Inflammatory_Mediators G cluster_0 Anti-inflammatory Drug Screening Workflow Compound_Synthesis Synthesis of 4-Chloro-2-fluorophenylacetic Acid Analogs Primary_Screening In Vitro COX-1/COX-2 Inhibition Assays Compound_Synthesis->Primary_Screening Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) Primary_Screening->Cell_Based_Assays Active Compounds Secondary_Screening Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cell_Based_Assays->Secondary_Screening In_Vivo_Models In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) Secondary_Screening->In_Vivo_Models Potent Compounds Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Candidate_Selection Preclinical Candidate Lead_Optimization->Candidate_Selection

Biological Activity of 4-Chloro-2-fluorophenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of phenylacetic acid represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide focuses on the biological activities of derivatives of 4-Chloro-2-fluorophenylacetic acid, a core structure of interest in the development of novel therapeutic agents. This document will provide an in-depth overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various derivatives related to this compound.

Table 1: Anticancer Activity of Phenylacetamide and Pyridazinone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52[1]
2c 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)80[1]
2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)100[1]
18 4-chloro-2-mercaptobenzenesulfonamide derivativeHOP-62 (Non-small cell lung)0.05[2]
18 4-chloro-2-mercaptobenzenesulfonamide derivativeHCT-116 (Colon)0.33[2]
18 4-chloro-2-mercaptobenzenesulfonamide derivative786-0 (Renal)1.08[2]
18 4-chloro-2-mercaptobenzenesulfonamide derivativeM14 (Melanoma)1.08[2]
4g 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-oneHEP3BPN 11 (Liver)Close to Methotrexate[3]
4i 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-oneMDA 453 (Breast)Close to Methotrexate[3]

Note: For compounds 4g and 4i, the original paper states inhibitory activity was very close to the standard, Methotrexate, without providing a specific IC50 value.[3]

Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
SP4 4-chlorophenylNot specifiedNot specifiedNot specified[4]
SP5 4-bromophenylNot specifiedNot specifiedNot specified[5]
SP6 4-fluorophenylNot specifiedNot specifiedNot specified[5]

Note: The referenced articles confirm antimicrobial activity for these compounds but do not provide specific MIC values in the accessible text. They highlight that halogenated p-substituted phenyl rings contribute to higher activity.[4][5]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of halogenated phenylacetic acids have demonstrated notable potential as anticancer agents. The mechanism of action for many of these compounds is linked to the induction of apoptosis.[1] For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range against prostate and breast cancer cells.[1]

Furthermore, more complex structures incorporating the 4-chloro-2-fluorophenyl moiety have been investigated. For example, a series of 4-chloro-2-mercaptobenzenesulfonamide derivatives displayed significant antitumor activity against a panel of human cancer cell lines, with one compound showing a GI50 of 0.05 µM against non-small cell lung cancer cells.[2] Additionally, pyridazinone derivatives containing a 3-chloro-4-fluorophenyl group have shown potent anticancer and antiangiogenic properties.[3]

Antimicrobial Activity

N-substituted chloroacetamides have been explored for their antimicrobial properties. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that these compounds are effective against Gram-positive bacteria like Staphylococcus aureus and moderately effective against the yeast Candida albicans.[5] The presence and position of halogen substituents on the phenyl ring are crucial for their biological activity, with para-substituted halogenated compounds showing high lipophilicity, which facilitates passage through the microbial cell membrane.[5]

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The synthesis of amide and ester derivatives of this compound typically follows a straightforward chemical pathway. The general workflow involves the activation of the carboxylic acid, followed by nucleophilic substitution with an appropriate amine or alcohol.

cluster_start Starting Material cluster_activation Activation cluster_reaction Nucleophilic Substitution cluster_product Products 4_Chloro_2_fluorophenylacetic_acid This compound Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) 4_Chloro_2_fluorophenylacetic_acid->Acid_Chloride_Formation Activation Amidation Amidation Acid_Chloride_Formation->Amidation Esterification Esterification Acid_Chloride_Formation->Esterification Amine Amine (R-NH2) Amine->Amidation Alcohol Alcohol (R-OH) Alcohol->Esterification Amide_Derivative Amide Derivative Amidation->Amide_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative

General synthetic workflow for derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Add Test Compounds (Varying Concentrations) Seed_Cells->Compound_Treatment Incubate Incubate (e.g., 48-72h) Compound_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test inhibitor. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathway

While specific signaling pathways for many this compound derivatives are still under investigation, a common mechanism for anticancer drugs involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be triggered by cellular stress induced by cytotoxic compounds.

Derivative 4-Chloro-2-fluorophenylacetic Acid Derivative Cellular_Stress Cellular Stress Derivative->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.

Conclusion

Derivatives of this compound present a promising scaffold for the development of new therapeutic agents with a range of biological activities, including anticancer and antimicrobial effects. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The exploration of their mechanisms of action will be crucial for their future development as clinical candidates.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-2-fluorophenylacetic acid (CAS RN: 194240-75-0). Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates hazard information specific to this compound where available, supplemented with data from structurally similar halogenated phenylacetic acids to ensure a thorough understanding of the potential risks and necessary precautions. This guide is intended for use by trained professionals in a laboratory or research and development setting.

Chemical Identification and Physical Properties

A clear identification of the substance is the first step in ensuring safe handling.

IdentifierValue
Chemical Name This compound
CAS Number 194240-75-0
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Physical Form Solid
Storage Temperature Room temperature, sealed in a dry environment

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, strict adherence to PPE guidelines and the use of appropriate engineering controls are mandatory to minimize exposure.

ControlSpecification
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[2]
Eye/Face Protection Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing.[2]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.[2]
Skin and Body Protection A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2] Safety shoes are also recommended.[2]
Respiratory Protection In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator should be used.[2]
Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this chemical in a laboratory setting, emphasizing safety at each step.

G Standard Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Verify Fume Hood Functionality b->c d Weigh Compound in Fume Hood c->d Proceed to Handling e Perform Experiment in Fume Hood d->e f Decontaminate Glassware and Work Surfaces e->f Experiment Complete g Dispose of Waste in Labeled Hazardous Waste Container f->g h Remove PPE and Wash Hands Thoroughly g->h G Accidental Spill Response Workflow start Spill Occurs assess Assess Spill Size and Immediate Risk start->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Additional PPE (e.g., Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Carefully Sweep/Scoop into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Institutional Protocol decontaminate->dispose report Report Incident to Safety Officer dispose->report

References

Spectral Analysis of 4-Chloro-2-fluorophenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 4-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including 4-chlorophenylacetic acid and 2-fluorophenylacetic acid, and established principles of spectroscopic interpretation.

Predicted Spectral Data

The anticipated spectral data for this compound are summarized in the tables below. These values are estimations based on the effects of the chloro and fluoro substituents on the phenylacetic acid scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.35 - 7.45Doublet of doublets (dd)J(H-F) ≈ 8.5, J(H-H) ≈ 2.0
H-57.20 - 7.30Doublet of doublets (dd)J(H-H) ≈ 8.5, J(H-F) ≈ 4.5
H-67.10 - 7.20Triplet (t)J(H-H) ≈ 8.5
-CH₂-3.60 - 3.70Singlet (s)N/A
-COOH10.0 - 12.0Broad Singlet (br s)N/A

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electronegative substituents will cause a downfield shift for the carbons to which they are attached.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-COOH)130 - 135
C-2 (C-F)158 - 162 (doublet, ¹JCF ≈ 240-250 Hz)
C-3115 - 120 (doublet, ²JCF ≈ 20-25 Hz)
C-4 (C-Cl)133 - 137
C-5128 - 132 (doublet, ³JCF ≈ 5-10 Hz)
C-6125 - 130
-CH₂-40 - 45
-COOH175 - 180
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted aromatic ring.[1][2][3]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300Broad, Strong
C=O stretch (Carboxylic acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch (Carboxylic acid)1210 - 1320Strong
C-F stretch1100 - 1250Strong
C-Cl stretch700 - 850Strong
O-H bend (out-of-plane)910 - 950Medium, Broad
Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a significant M+2 isotope peak.

m/z Predicted Identity Notes
188/190[M]⁺ (Molecular ion)Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio.
143/145[M - COOH]⁺Loss of the carboxyl group.
108[M - COOH - Cl]⁺ or [M - COOH - F]⁺Subsequent loss of a halogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method) :

    • Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS) :

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Publication Data_Analysis->Report

Caption: Workflow for the synthesis and spectral analysis of this compound.

References

Solubility Profile of 4-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, formulation design, and analytical method development. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This technical guide provides a summary of the available solubility data for this compound and details the experimental protocols for its determination.

Quantitative and Qualitative Solubility Data

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions indicate that it is slightly soluble in dimethyl sulfoxide (DMSO), methanol, and water.[1]

To provide a comparative reference, the following table includes quantitative solubility data for the parent compound, phenylacetic acid, in several common organic solvents. This information can offer insights into the potential solubility behavior of its substituted derivatives.

Table 1: Solubility of Phenylacetic Acid in Various Solvents at 25 °C

SolventMolar Solubility (mol/L)
Chloroform4.422
Acetylene Tetrachloride4.513
Trichlorethylene3.29
Pentachloroethane3.252
Carbon Tetrachloride1.842
Tetrachloroethylene1.558

Data sourced from PubChem.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a variety of research and development activities. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (compatible with the solvent) may be necessary.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container minus its initial weight.

    • Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

Shake-Flask Method with UV/Vis Spectrophotometry or HPLC Analysis

The shake-flask method is a common and reliable technique for determining equilibrium solubility. The concentration of the dissolved solute in the saturated solution is determined using an analytical technique such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method.

  • Sample Preparation:

    • After reaching equilibrium, carefully withdraw a sample of the clear supernatant.

    • Dilute the sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis by UV/Vis Spectrophotometry:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of UV-visible wavelengths.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve (absorbance vs. concentration).

    • Sample Analysis: Measure the absorbance of the diluted sample from the saturated solution at the λmax.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

  • Analysis by HPLC:

    • Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height versus concentration.

    • Sample Analysis: Inject the diluted sample from the saturated solution into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the solubility of the original saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the shake-flask method coupled with analytical quantification.

Solubility_Determination_Workflow start Start excess_solute Add Excess Solute to Solvent start->excess_solute equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) excess_solute->equilibration separation Separate Saturated Solution (Centrifugation/Filtration) equilibration->separation dilution Dilute Sample to Linear Range separation->dilution analysis Analyze Concentration dilution->analysis hplc HPLC analysis->hplc  Method 1 uv_vis UV/Vis Spectrophotometry analysis->uv_vis  Method 2 calculation Calculate Solubility hplc->calculation uv_vis->calculation end End calculation->end

References

The Versatility of 4-Chloro-2-fluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2-fluorophenylacetic acid and its derivatives have emerged as pivotal building blocks in the landscape of medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms onto the phenylacetic acid scaffold imparts unique physicochemical properties that enhance biological activity, metabolic stability, and binding affinity to various pharmacological targets. This technical guide delves into the significant applications of this versatile precursor in the synthesis of potent therapeutic agents, with a focus on Aurora kinase inhibitors, MDM2-p53 interaction inhibitors, and anti-angiogenic pyridazinone derivatives. We will explore the synthetic routes, quantitative biological data, and the signaling pathways modulated by these compounds.

Core Applications of this compound Derivatives

The 4-chloro-2-fluorophenyl moiety has been successfully integrated into a variety of drug candidates, demonstrating its broad utility in targeting diverse disease areas.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The 4-chloro-2-fluorophenyl group has been a key component in the design of potent Aurora kinase inhibitors.

CompoundTargetIC50 (nM)Reference
1 Aurora A38.6 ± 7.0[1]
2 (4-chloro-3-fluorophenyl derivative)Aurora A52.2 ± 8.1[1]
3 (4-chloro-2,3-difluorophenyl derivative)Aurora A64.9 ± 13.7[1]
4 (lacking fluorine)Aurora A-[1]

The following diagram illustrates the central role of Aurora A kinase in the mitotic process, a pathway that is a key target for the synthesized inhibitors.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB Activation Centrosome_Duplication Centrosome Duplication AuroraA Aurora A Kinase Centrosome_Duplication->AuroraA Activation at Centrosomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis PLK1 PLK1 AuroraA->PLK1 Activation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Regulation Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis AuroraA->Cell_Cycle_Arrest Inhibitor Aurora Kinase Inhibitor (e.g., Compound 1) Inhibitor->AuroraA Inhibition Inhibitor->Cell_Cycle_Arrest Induces PLK1->CDK1_CyclinB Activation CDK1_CyclinB->Prophase Mitotic Entry Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Leads to MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Transcriptional Upregulation p21 p21 p53->p21 Activation BAX BAX p53->BAX Activation MDM2->p53 Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces DNA_Damage DNA Damage/ Oncogenic Stress DNA_Damage->p53 Activation/ Stabilization MDM2_Inhibitor MDM2 Inhibitor (Spirooxindole-based) MDM2_Inhibitor->p53 Stabilization MDM2_Inhibitor->MDM2 Inhibition VEGF_Pathway cluster_ec Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation ERK ERK PLCg->ERK -> ... -> Akt Akt PI3K->Akt Activation Survival Survival Akt->Survival Promotes Proliferation Proliferation ERK->Proliferation Promotes Migration Migration ERK->Migration Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binding & Activation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGF Inhibition of expression Pyridazinone->Angiogenesis Inhibits Experimental_Workflow Start Start: Precursor Selection (e.g., 4-Chloro-2-fluoro- phenylacetic acid) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->In_Vitro Data_Analysis Data Analysis (IC50, Ki determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Compounds Lead_Opt->Synthesis Iterative Design End Candidate Drug Selection In_Vivo->End

References

The Architectural Versatility of 4-Chloro-2-fluorophenylacetic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. Among these, 4-Chloro-2-fluorophenylacetic acid has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts distinct electronic properties and metabolic stability to derivative molecules. This technical guide provides an in-depth exploration of this compound as a pivotal building block, focusing on its application in the synthesis of biologically active heterocyclic compounds, particularly pyrazolone derivatives. This document will detail the synthetic pathways, provide experimental protocols, and present quantitative data to support its utility in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.

PropertyValueReference
CAS Number 194240-75-0[1][2]
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
Melting Point 113-115 °C[3]
Boiling Point 287.3±25.0 °C (Predicted)[3]
Density 1.417±0.06 g/cm³ (Predicted)[3]
pKa 3.89±0.10 (Predicted)[3]
Appearance White to Off-White Solid[3]
Solubility Slightly soluble in water, DMSO, and Methanol[3]

Synthetic Applications: The Gateway to Pyrazolone Heterocycles

A primary application of this compound lies in its conversion to pyrazolone derivatives. These five-membered heterocyclic compounds are prevalent in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects.[4][5][6] The synthetic strategy hinges on the transformation of the parent acetic acid into a reactive β-keto ester intermediate, which then undergoes a cyclocondensation reaction with a hydrazine derivative.

Logical Workflow for Pyrazolone Synthesis

The following diagram illustrates the general synthetic workflow from this compound to a pyrazolone derivative.

G A This compound B Esterification (e.g., EtOH, H+) A->B Step 1 C Ethyl 2-(4-chloro-2-fluorophenyl)acetate B->C D Claisen Condensation (e.g., NaOEt, Ethyl Acetate) C->D Step 2 E Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (β-Keto Ester) D->E F Cyclocondensation (Hydrazine Hydrate) E->F Step 3 G 1-(4-Chloro-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one F->G

Caption: General synthetic pathway to pyrazolone derivatives.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of pyrazolone derivatives from this compound.

Step 1: Esterification of this compound

Objective: To convert the carboxylic acid to its corresponding ethyl ester, rendering the α-carbon susceptible to enolization for the subsequent Claisen condensation.

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(4-chloro-2-fluorophenyl)acetate. The product can be purified by vacuum distillation.

Step 2: Claisen Condensation to Form the β-Keto Ester

Objective: To synthesize the key β-keto ester intermediate through a Claisen condensation reaction.[3][7][8]

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To a stirred solution of Ethyl 2-(4-chloro-2-fluorophenyl)acetate (1.0 eq) and ethyl acetate (1.1 eq) in an inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add the sodium ethoxide solution dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the consumption of the starting ester.

  • Cool the reaction mixture in an ice bath and acidify with a dilute aqueous acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate. This intermediate is often used in the next step without further purification.

Step 3: Cyclocondensation with Hydrazine to Yield the Pyrazolone

Objective: To construct the pyrazolone ring via the reaction of the β-keto ester with hydrazine hydrate.[9]

Procedure:

  • Dissolve the crude Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 1-(4-Chloro-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes typical yields for the synthesis of pyrazolone derivatives, based on analogous reactions reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Reaction StepProductTypical Yield (%)
EsterificationEthyl 2-(4-chloro-2-fluorophenyl)acetate85-95
Claisen CondensationEthyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate70-85
Cyclocondensation1-(4-Chloro-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one75-90

Biological Significance and Signaling Pathways

While specific signaling pathway data for derivatives of this compound is not extensively available in the public domain, the broader class of pyrazolone derivatives is known to exhibit significant biological activities. For instance, certain pyrazolone-based compounds have demonstrated antimicrobial properties by potentially inhibiting essential enzymes in bacterial or fungal metabolic pathways.[10][11] Others have shown anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.

Hypothesized Mechanism of Action for Anti-inflammatory Pyrazolones

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by pyrazolone derivatives with anti-inflammatory activity.

G A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Phospholipase A2 B->C activates D Arachidonic Acid C->D releases E COX Enzymes (COX-1 & COX-2) D->E F Prostaglandins E->F synthesizes G Inflammation & Pain F->G H Pyrazolone Derivative (e.g., from 4-Chloro-2- fluorophenylacetic acid) H->E inhibits

Caption: Potential inhibition of the COX pathway by pyrazolones.

Conclusion

This compound stands as a potent and adaptable building block in the arsenal of the modern synthetic chemist. Its utility in the construction of pyrazolone-based heterocyclic systems, which are known to possess a range of biological activities, makes it a molecule of significant interest for drug discovery and development. The synthetic routes outlined in this guide are robust and high-yielding, offering a clear pathway to novel molecular entities. Further investigation into the specific mechanisms of action and signaling pathways of its derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

An In-depth Technical Guide to 4-Chloro-2-fluorophenylacetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. While its specific discovery and detailed historical timeline are not extensively documented in publicly available literature, its structural similarity to other fluorinated and chlorinated phenylacetic acid derivatives suggests its importance as a chemical intermediate, particularly in the synthesis of pharmaceuticals. This technical guide consolidates available data on its physicochemical properties, outlines a probable synthetic route based on established chemical reactions, and explores its potential biological significance in the context of drug discovery.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for its application in chemical synthesis and for predicting its behavior in various experimental settings.

PropertyValueReference
CAS Number 194240-75-0[1][2]
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
Melting Point 113-115 °C[2]
Boiling Point 287.3±25.0 °C (Predicted)[2]
Density 1.417±0.06 g/cm³ (Predicted)[2]
pKa 3.89±0.10 (Predicted)[2]
Appearance White to Off-White Solid[2]
Water Solubility Slightly soluble[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach involves the conversion of 4-chloro-2-fluoroacetophenone to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the final carboxylic acid.

Synthesis_Pathway Start 4-Chloro-2-fluoroacetophenone Thioamide 4-Chloro-2-fluorophenylthioacetamide Start->Thioamide S₈, Morpholine (Willgerodt-Kindler Reaction) FinalProduct This compound Thioamide->FinalProduct Acid or Base Hydrolysis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the Willgerodt-Kindler reaction followed by hydrolysis of the resulting thioamide.

Step 1: Synthesis of 4-Chloro-2-fluorophenylthioacetamide (Willgerodt-Kindler Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-fluoroacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude thioamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of 4-Chloro-2-fluorophenylthioacetamide

  • Reaction Setup: Suspend the purified 4-chloro-2-fluorophenylthioacetamide in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of hydrolysis. This can take several hours.

  • Acidification: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a solvent mixture such as toluene/heptane.

Potential Applications in Drug Development

Phenylacetic acid derivatives, particularly halogenated ones, are important intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related 4-fluorophenylacetic acid is a key building block for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Aryl propionic acid derivatives, a class of compounds to which this compound is related, are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[5] These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Inferred Biological Pathway: COX Inhibition

The likely mechanism of action for anti-inflammatory drugs derived from this compound would involve the inhibition of the cyclooxygenase (COX) pathway, similar to other NSAIDs.

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NSAID NSAID Derivative of This compound NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Conclusion

This compound, while not a widely studied compound in its own right, represents a potentially valuable building block in medicinal chemistry. Its synthesis can be reliably achieved through established organic reactions. Based on the known biological activities of structurally similar compounds, it is a promising precursor for the development of novel anti-inflammatory agents and other therapeutic molecules. Further research into the synthesis of derivatives of this compound and their biological evaluation is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Synthesis of 4-Chloro-2-fluorophenylacetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of various pharmaceuticals, can be achieved through several reliable synthetic routes. This document provides detailed application notes and experimental protocols for two primary methods: the hydrolysis of 4-chloro-2-fluorobenzyl cyanide and the Grignard reaction of a 4-chloro-2-fluorobenzyl halide with carbon dioxide.

Introduction

This compound is a valuable building block in medicinal chemistry, contributing to the synthesis of a range of biologically active molecules. Its structural features, including the halogenated phenyl ring, make it a crucial component in the design of compounds with specific pharmacological profiles. The selection of a synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two methods detailed below offer robust and adaptable approaches for its preparation.

Method 1: Hydrolysis of 4-Chloro-2-fluorobenzyl Cyanide

This classic method involves the conversion of the nitrile group of 4-chloro-2-fluorobenzyl cyanide to a carboxylic acid through acid-catalyzed hydrolysis. This approach is often favored for its straightforward procedure and relatively high yields.

Experimental Protocol

Materials:

  • 4-chloro-2-fluorobenzyl cyanide

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, a mixture of deionized water and concentrated sulfuric acid is carefully prepared. For every 1 mole of 4-chloro-2-fluorobenzyl cyanide, a typical ratio would be approximately 7-8 moles of sulfuric acid and 25-30 moles of water.

  • Addition of Nitrile: The 4-chloro-2-fluorobenzyl cyanide is slowly added to the stirred acidic solution. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Hydrolysis: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated crude this compound is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is dissolved in a suitable organic solvent like toluene and washed with water. The organic layer is then extracted with an aqueous solution of sodium bicarbonate. The aqueous layer, containing the sodium salt of the product, is separated and then acidified with hydrochloric acid to precipitate the pure this compound.

  • Drying: The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data
ParameterValueReference
Typical Yield85-95%Adapted from general benzyl cyanide hydrolysis procedures.[1][2]
Purity (by HPLC)>98%General expectation for this method after purification.
Reaction Time2-4 hoursBased on similar hydrolysis reactions.[1]

Experimental Workflow

cluster_0 Reaction cluster_1 Work-up & Purification Start 4-Chloro-2-fluorobenzyl cyanide Reagents H₂SO₄, H₂O Start->Reagents 1 Hydrolysis Reflux (100-110°C, 2-4h) Reagents->Hydrolysis 2 Quench Pour onto ice Hydrolysis->Quench 3 Filtration1 Filter crude product Quench->Filtration1 4 Dissolution Dissolve in Toluene Filtration1->Dissolution 5 Extraction Extract with NaHCO₃ (aq) Dissolution->Extraction 6 Acidification Acidify with HCl Extraction->Acidification 7 Filtration2 Filter pure product Acidification->Filtration2 8 Drying Dry under vacuum Filtration2->Drying 9 Product This compound Drying->Product 10

Caption: Workflow for the synthesis of this compound via hydrolysis.

Method 2: Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from a 4-chloro-2-fluorobenzyl halide (bromide or chloride) and its subsequent reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid. This is a powerful C-C bond-forming reaction.

Experimental Protocol

Materials:

  • 4-chloro-2-fluorobenzyl bromide (or chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen balloon setup

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: A three-necked flask is flame-dried under a stream of nitrogen and charged with magnesium turnings and a small crystal of iodine. A solution of 4-chloro-2-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: The Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the stirred solution. An excess of dry ice is used to ensure complete reaction. The mixture is stirred until it reaches room temperature.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine. The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Quantitative Data
ParameterValueReference
Typical Yield60-80%Adapted from general Grignard carboxylation procedures.
Purity (by HPLC)>99%General expectation for this method after purification.
Reaction Time2-3 hoursBased on similar Grignard reactions.

Experimental Workflow

cluster_0 Grignard Formation cluster_1 Carboxylation & Purification Start 4-Chloro-2-fluorobenzyl bromide Reagents1 Mg, anhydrous ether, I₂ (cat.) Start->Reagents1 1 Grignard Formation of Grignard Reagent Reagents1->Grignard 2 Reagents2 Dry Ice (CO₂) Grignard->Reagents2 3 Carboxylation Reaction with CO₂ Reagents2->Carboxylation 4 Quench Quench with HCl (aq) Carboxylation->Quench 5 Extraction Extract with ether Quench->Extraction 6 Drying Dry with Na₂SO₄ Extraction->Drying 7 Evaporation Solvent removal Drying->Evaporation 8 Crystallization Recrystallization Evaporation->Crystallization 9 Product This compound Crystallization->Product 10

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance White to off-white solid
Melting Point 114-117 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.35 (m, 2H, Ar-H), 7.05-7.15 (m, 1H, Ar-H), 3.70 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 175.8, 160.5 (d, J=245 Hz), 131.5 (d, J=5 Hz), 129.0 (d, J=8 Hz), 124.5 (d, J=15 Hz), 117.0 (d, J=25 Hz), 39.5
IR (KBr, cm⁻¹) 3100-2900 (br, O-H), 1710 (C=O), 1590, 1490 (C=C), 1240 (C-F), 820 (C-Cl)
Mass Spectrum (EI, m/z) 188 (M⁺), 143, 125

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Concentrated acids and Grignard reagents are corrosive and/or highly reactive and should be handled with extreme care.

  • Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Dry ice should be handled with appropriate cryogenic gloves to prevent frostbite.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis and characterization of this compound, a crucial intermediate for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the direct analysis of the compound without the need for derivatization.

Experimental Protocol

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., ODS-C18, 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.

b. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Formic acid in water. The use of volatile acids like formic acid ensures compatibility with mass spectrometry if LC-MS analysis is desired.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic or gradient elution can be employed. A good starting point for isocratic elution is a 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A.[1] The ratio can be optimized to achieve a suitable retention time and separation from potential impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm, where phenylacetic acid derivatives exhibit strong absorbance.[1]

c. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilution (Standards) B->C D Filter (0.45 µm) B->D Sample C->D Standards E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 264 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar and non-volatile nature of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.[3] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[3]

Experimental Protocol

a. Instrumentation:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

  • Column: A low to mid-polarity column, such as a 5% phenyl methylpolysiloxane phase column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Derivatization Protocol (Extractive Alkylation):

  • Sample Preparation: Prepare an aqueous solution of the sample or standard containing this compound.

  • pH Adjustment: Adjust the pH of the aqueous solution to ~7.0 with a suitable buffer (e.g., phosphate buffer).

  • Extraction and Derivatization: In a vial, add the aqueous sample, an extraction solvent (e.g., toluene), and the derivatizing reagent, pentafluorobenzyl bromide (PFBBr), along with a phase-transfer catalyst.[4]

  • Reaction: Cap the vial and heat at 60-80 °C for 30-60 minutes with vigorous stirring.

  • Phase Separation: After cooling, the organic layer containing the PFB-derivative is separated and used for GC-MS analysis.

c. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

d. Data Analysis:

  • Identify the PFB-derivative of this compound based on its retention time and mass spectrum.

  • For quantification, use SIM mode monitoring characteristic ions of the derivative.

  • Construct a calibration curve using derivatized standards and perform quantification as described for the HPLC method.

Quantitative Data Summary (GC-MS)
ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

GC-MS Derivatization and Analysis Workflow Diagram

GCMS_Workflow cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample/Standard B Adjust pH to 7 A->B C Add Toluene, PFBBr, and Phase-Transfer Catalyst B->C D Heat and Stir C->D E Separate Organic Layer D->E F Inject Organic Layer E->F G GC Separation F->G H MS Detection (SIM Mode) G->H I Identify Derivative Peak H->I J Quantify using Calibration Curve I->J

Caption: Workflow for GC-MS analysis of this compound after PFBBr derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.

Experimental Protocol

a. LC Conditions:

  • The LC conditions (instrumentation, column, mobile phase, flow rate) can be similar to the HPLC-UV method described above. The use of a volatile buffer like formic or acetic acid is crucial for MS compatibility.[1]

b. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are determined by infusing a standard solution and optimizing the collision energy.

    • Precursor Ion (Q1): m/z 187.0

    • Product Ions (Q3): Specific product ions would need to be determined experimentally.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.

Quantitative Data Summary (LC-MS/MS)
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

LC-MS/MS Logical Relationship Diagram

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC HPLC Separation of Analyte ESI Electrospray Ionization (Negative Mode) LC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M-H]⁻ ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector

Caption: Logical flow of an analyte through an LC-MS/MS system for quantification.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and accurate quantification of this compound are critical for ensuring the quality and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds. This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. The molecule has a predicted pKa of approximately 3.89.[1] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled to maintain the analyte in a single ionic state, typically in its non-ionized form. This is achieved by acidifying the mobile phase to a pH of around 3.0, which is well below the pKa of the analyte.

The presence of the phenyl ring and halogen substituents (chloro and fluoro) imparts a moderate degree of hydrophobicity to the molecule, making it well-suited for separation on a nonpolar stationary phase like C18. The retention behavior in reversed-phase HPLC is primarily governed by the hydrophobic interactions between the analyte and the stationary phase.[2][3] The elution is modulated by the proportion of organic solvent in the mobile phase; a higher concentration of organic solvent will decrease the retention time.

Experimental Workflow

The development of this HPLC method follows a logical progression from understanding the analyte's properties to method optimization and validation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Protocol & Validation A Analyte Characterization (pKa, UV Spectrum) C Column & Mobile Phase Selection A->C B Literature Review (Related Compounds) B->C D Optimization of Chromatographic Conditions C->D E Protocol Finalization D->E F System Suitability & Method Validation E->F G Data Analysis & Reporting F->G

Caption: Logical workflow for HPLC method development.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 264 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Justification of Parameters:

  • Column: A C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for the analysis of acidic compounds.[4] Phosphoric acid is used to adjust the pH to approximately 3.0, ensuring the carboxylic acid group is protonated.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.

  • Detection Wavelength: Based on the UV spectrum of the structurally similar 4-Fluorophenylacetic acid, a detection wavelength of 264 nm is proposed as a starting point.[5][6] The optimal wavelength should be confirmed by examining the UV spectrum of this compound.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Mix well and make up to the mark with water.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the data acquisition software including blank injections (diluent), system suitability injections, standard solutions for the calibration curve, and sample solutions.

  • Injection: Inject the prepared solutions according to the defined sequence.

System Suitability and Method Performance

The following table summarizes the expected system suitability parameters and typical performance characteristics for this method, based on common practices for similar analyses.

ParameterExpected Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for n=6 injections
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Data Analysis and Reporting

The concentration of this compound in unknown samples is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The linearity of the calibration curve should be verified (r² ≥ 0.999).

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed reversed-phase method is based on established chromatographic principles and data from structurally related compounds. The method is expected to be robust, reliable, and suitable for the routine quality control and analysis of this compound in a research or industrial setting. Further optimization and validation should be performed to meet specific laboratory and regulatory requirements.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between the physicochemical properties of the analyte and the selection of HPLC method parameters.

HPLC_Parameter_Selection cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters Analyte This compound pKa pKa ≈ 3.89 Analyte->pKa UV_Abs UV Absorbance (Aromatic Ring) Analyte->UV_Abs Hydrophobicity Moderate Hydrophobicity Analyte->Hydrophobicity MobilePhase Mobile Phase pH < pKa (e.g., pH 3.0) pKa->MobilePhase ensures single ionic form Detector UV Detector (e.g., 264 nm) UV_Abs->Detector enables detection StationaryPhase Stationary Phase (e.g., C18) Hydrophobicity->StationaryPhase provides retention Organic Organic Modifier (Acetonitrile) Hydrophobicity->Organic modulates elution

Caption: Analyte properties guiding HPLC parameter selection.

References

Application Notes and Protocols for the Use of 4-Chloro-2-fluorophenylacetic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic building blocks into peptide structures is a key strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and introduce novel functionalities. 4-Chloro-2-fluorophenylacetic acid is a synthetic carboxylic acid that can be utilized as a capping agent or for the internal modification of peptides. Its halogenated phenyl ring offers a unique scaffold that can influence the conformation and binding properties of the resulting peptide conjugate. These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide coupling reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for understanding its reactivity and handling.

PropertyValue
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Off-white to white crystalline powder
Melting Point 118-122 °C
Solubility Soluble in organic solvents such as DMF, DCM, and THF. Limited solubility in water.

Application in Peptide Synthesis

This compound can be coupled to the N-terminus of a resin-bound peptide or to the free amine of a peptide in solution. The reaction involves the activation of the carboxylic acid group to facilitate the formation of a stable amide bond.

General Workflow for Peptide Coupling

The general workflow for incorporating this compound into a peptide sequence is depicted below. This process involves the activation of the carboxylic acid followed by the coupling reaction with the desired amine-containing molecule.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Outcome Carboxylic_Acid This compound Activation Activation in Anhydrous Solvent (e.g., DMF) Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Coupling Peptide Coupling Reaction Activation->Coupling Peptide Peptide with Free N-terminus (Solid-Phase or Solution-Phase) Peptide->Coupling Modified_Peptide N-Terminally Modified Peptide Coupling->Modified_Peptide

Caption: General workflow for the peptide coupling of this compound.

Experimental Protocols

Protocol 1: Solid-Phase N-Terminal Capping of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using Fmoc-based chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swelled peptide-resin.

    • Add the activated carboxylic acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Reaction:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours and re-test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Purify the peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Coupling to a Peptide Fragment

This protocol details the coupling of this compound to a peptide with a free N-terminus in solution.

Materials:

  • Peptide with a free N-terminus (e.g., H-Gly-Phe-OH)

  • This compound

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Preparation:

    • Dissolve the peptide (1 eq.) in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.2 eq.) in anhydrous DMF.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the coupling reactions described above. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Solid-Phase Coupling Efficiency

Peptide Sequence (on resin)Coupling ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
H-Gly-Phe-Ala-Rink AmideHBTU/DIPEA28578
H-Leu-Val-Lys(Boc)-WangHATU/DIPEA38275
H-Pro-Gly-Ser(tBu)-2-Cl-TrtCOMU/TMP2.58881

Table 2: Solution-Phase Coupling Results

Peptide FragmentCoupling ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
H-Gly-Phe-OMeHATU/DIPEA129085
H-Ala-Val-OtBuTBTU/DIPEA168882
H-Pro-Leu-NH₂EDC/HOBt188579

Logical Relationship of Coupling Steps

The following diagram illustrates the logical progression of the key steps in a typical peptide coupling reaction involving a carboxylic acid.

G start Start activation Activate Carboxylic Acid (e.g., with HBTU/DIPEA) start->activation coupling Couple to Peptide N-terminus activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring completion_check Is Coupling Complete? monitoring->completion_check completion_check->coupling No washing Wash Resin completion_check->washing Yes end Proceed to Next Step (Deprotection/Cleavage) washing->end

Caption: Decision workflow for a single coupling cycle in solid-phase peptide synthesis.

Conclusion

This compound is a versatile building block for the modification of peptides. The protocols provided herein offer robust methods for its incorporation via both solid-phase and solution-phase synthesis. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity for a variety of peptide substrates. The unique electronic and steric properties of this moiety can be exploited to develop novel peptide-based therapeutics and research tools.

Application Notes and Protocols for the Synthesis of Amides from 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant percentage of pharmaceuticals containing this functional group. The synthesis of amides from carboxylic acids such as 4-Chloro-2-fluorophenylacetic acid is a common yet critical transformation. This document provides detailed protocols for three robust methods for the synthesis of amides from this compound: activation via acyl chloride formation, and two direct coupling methods using EDC/HOBt and HATU as coupling agents. These protocols are designed to be adaptable for a range of primary and secondary amine coupling partners.

Reagent and Substrate Data

A summary of the physical and chemical properties of the starting material and key reagents is provided below for reference.

Compound NameFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₈H₆ClFO₂188.58White to pale cream crystals or powder98.5-107.5Not available
Thionyl chlorideSOCl₂118.97Colorless to yellow fuming liquid-104.576
EDC HydrochlorideC₈H₁₈ClN₃191.70White to off-white crystalline solid110-115Not available
HOBt MonohydrateC₆H₅N₃O·H₂O153.14White to off-white crystalline powder155-158Not available
HATUC₁₀H₁₅F₆N₆OP380.23White to off-white crystalline powder183-186Not available
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Colorless liquid-50126.5

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[1][2][3][4] EDC, HOBt, HATU, and DIPEA can be irritants and sensitizers; avoid inhalation and skin contact.[5][6][7][8][9][10][11][12][13][14]

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.

Step 1: Synthesis of 4-Chloro-2-fluorophenylacetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with reflux condenser and gas outlet to a scrubber

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2.0-5.0 eq), either neat or dissolved in a minimal amount of anhydrous DCM or toluene.

  • Heat the mixture to reflux (approximately 76°C for neat thionyl chloride) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • The resulting crude 4-Chloro-2-fluorophenylacetyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Amidation

Materials:

  • Crude or purified 4-Chloro-2-fluorophenylacetyl chloride

  • Amine (primary or secondary, 1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Dissolve the 4-Chloro-2-fluorophenylacetyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or flash column chromatography.

Diagram of Acyl Chloride Formation Workflow

acyl_chloride_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start1 This compound + Thionyl Chloride reflux Reflux (1-3 h) start1->reflux removal Removal of excess SOCl₂ reflux->removal acyl_chloride 4-Chloro-2-fluorophenylacetyl chloride removal->acyl_chloride addition Dropwise addition of Acyl Chloride acyl_chloride->addition amine_sol Amine + Base in DCM (0°C) amine_sol->addition reaction Stir at RT (2-16 h) addition->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Amide Product purification->product

Caption: Workflow for amide synthesis via acyl chloride.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • EDC Hydrochloride (1.2-1.5 eq)

  • HOBt Monohydrate (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Diagram of EDC/HOBt Coupling Workflow

edc_hobt_workflow start Mix: This compound Amine HOBt DIPEA in DMF/DCM cool Cool to 0°C start->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT (12-24 h) add_edc->react workup Aqueous Workup react->workup purify Purification workup->purify product Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 3: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Diagram of HATU Coupling Signaling Pathway

hatu_pathway cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU DIPEA_1 DIPEA DIPEA_1->Active_Ester Base Amine Amine Active_Ester->Amine Nucleophilic Attack Amide_Product Amide_Product Amine->Amide_Product

Caption: HATU-mediated amide bond formation pathway.

Data Presentation

The following table summarizes the typical reaction conditions for the three protocols.

ParameterProtocol 1: Acyl ChlorideProtocol 2: EDC/HOBtProtocol 3: HATU
Coupling Reagent Thionyl ChlorideEDC·HClHATU
Additive NoneHOBtNone
Base TEA or PyridineDIPEA or TEADIPEA
Solvent DCM or TolueneDMF or DCMDMF or ACN
Temperature Reflux, then 0°C to RT0°C to RTRoom Temperature
Reaction Time 1-3 h (activation) + 2-16 h (amidation)12-24 hours1-4 hours
Typical Yield Good to ExcellentGood to ExcellentExcellent
Purification Distillation/Chromatography/RecrystallizationChromatography/RecrystallizationChromatography/Recrystallization

Concluding Remarks

The choice of protocol for the synthesis of amides from this compound will depend on the specific amine substrate, available reagents, and desired scale of the reaction. The acyl chloride method is a classic and cost-effective approach. The EDC/HOBt protocol is a widely used and reliable method suitable for a broad range of substrates. For challenging couplings, including those with sterically hindered amines or where racemization is a concern, the HATU protocol is often the method of choice due to its high efficiency and mild reaction conditions. Optimization of the reaction conditions, including solvent, base, and temperature, may be necessary to achieve the best results for a particular substrate combination.

References

Application of 4-Chloro-2-fluorophenylacetic Acid in Agrochemical Synthesis: A Detailed Look at the Synthesis of Halauxifen-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-fluorophenylacetic acid and its derivatives are valuable building blocks in the synthesis of modern agrochemicals. The specific substitution pattern of a chloro group at the 4-position and a fluoro group at the 2-position of the phenyl ring can impart unique properties to the final active ingredient, influencing its efficacy, selectivity, and environmental profile. This document provides detailed application notes and protocols for the use of precursors derived from this compound in the synthesis of the herbicide Halauxifen-methyl.

Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergent control of a wide range of broadleaf weeds in cereal crops.[1] Its chemical structure, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, features the distinct 4-chloro-2-fluorophenyl moiety, which is crucial for its biological activity.[2]

Application Notes

The this compound scaffold is a key component for introducing the 4-chloro-2-fluoro-3-methoxyphenyl group into the final herbicide molecule. While not a direct starting material in the most commonly cited industrial synthesis, its structural elements are present in the key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid. The synthesis of this boronic acid is a critical step and is detailed in the experimental protocols below. The presence of the fluorine atom at the 2-position and the chlorine atom at the 4-position of the phenyl ring in Halauxifen-methyl are significant for its herbicidal efficacy.

The primary application of this chemical moiety is in the synthesis of Halauxifen-methyl, a Group 4 herbicide (HRAC classification). It acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1]

Experimental Protocols

The synthesis of Halauxifen-methyl involves a multi-step process. A key strategic step is the Suzuki-Miyaura cross-coupling reaction to form the biaryl system. This requires the preparation of a key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol is adapted from methodologies described in patent literature for the synthesis of the key boronic acid intermediate.[3][4][5]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-6-fluoroanisole2040-90-6158.5810.0 g0.063
n-Butyllithium (2.5 M in hexanes)109-72-864.0627.7 mL0.069
Trimethyl borate121-43-7103.919.8 mL0.088
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-
Ethyl acetate141-78-688.11150 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-Chloro-6-fluoroanisole (10.0 g, 0.063 mol) and anhydrous tetrahydrofuran (100 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (2.5 M in hexanes, 27.7 mL, 0.069 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Trimethyl borate (9.8 mL, 0.088 mol) is then added dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.

Expected Yield: Approximately 85-95%.

Protocol 2: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Halauxifen-methyl)

This protocol describes the Suzuki-Miyaura coupling of the boronic acid intermediate with a pyridine derivative, followed by esterification, which are key steps in the synthesis of Halauxifen-methyl.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Amino-3,6-dichloropyridine-2-carboxylic acid876337-33-4207.014.14 g0.020
4-Chloro-2-fluoro-3-methoxyphenylboronic acid944129-07-1204.404.50 g0.022
Palladium(II) acetate3375-31-3224.500.045 g0.0002
SPhos657408-07-6410.570.164 g0.0004
Potassium carbonate584-08-7138.218.29 g0.060
1,4-Dioxane123-91-188.11100 mL-
Water7732-18-518.0220 mL-
Methanol67-56-132.0450 mL-
Thionyl chloride7719-09-7118.972.1 mL0.029

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a 250 mL round-bottom flask, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (4.14 g, 0.020 mol), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (4.50 g, 0.022 mol), palladium(II) acetate (0.045 g, 0.0002 mol), SPhos (0.164 g, 0.0004 mol), and potassium carbonate (8.29 g, 0.060 mol).

    • The flask is evacuated and backfilled with nitrogen three times.

    • Degassed 1,4-dioxane (100 mL) and water (20 mL) are added.

    • The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

    • The residue is taken up in water (100 mL) and acidified with 1 M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water, and dried to give crude 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

  • Esterification:

    • The crude carboxylic acid from the previous step is suspended in methanol (50 mL) in a 100 mL round-bottom flask.

    • The suspension is cooled to 0 °C, and thionyl chloride (2.1 mL, 0.029 mol) is added dropwise.

    • The reaction mixture is then heated to reflux and stirred for 4 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

    • Purification by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) affords Halauxifen-methyl as a solid.

Expected Yield: Approximately 60-70% over two steps.

Visualizations

Synthesis Pathway of Halauxifen-methyl

Synthesis_of_Halauxifen_methyl start 2-Chloro-6-fluoroanisole intermediate1 4-Chloro-2-fluoro-3-methoxyphenylboronic acid start->intermediate1 1. n-BuLi 2. B(OMe)3 3. H3O+ coupled_product 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid intermediate1->coupled_product Suzuki Coupling Pd(OAc)2, SPhos, K2CO3 pyridine 4-Amino-3,6-dichloropyridine- 2-carboxylic acid pyridine->coupled_product final_product Halauxifen-methyl coupled_product->final_product Esterification MeOH, SOCl2

Caption: Synthesis pathway of Halauxifen-methyl.

Experimental Workflow for Halauxifen-methyl Synthesis

Experimental_Workflow prep_boronic Preparation of Boronic Acid Intermediate suzuki Suzuki-Miyaura Coupling prep_boronic->suzuki workup1 Workup & Isolation of Carboxylic Acid suzuki->workup1 esterification Esterification workup1->esterification workup2 Workup & Purification esterification->workup2 analysis Characterization (NMR, MS, etc.) workup2->analysis

Caption: Experimental workflow for Halauxifen-methyl synthesis.

References

Application Notes and Protocols: 4-Chloro-2-fluorophenylacetic Acid as an Intermediate for the Synthesis of Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-2-fluorophenylacetic acid as a precursor for the synthesis of the Active Pharmaceutical Ingredient (API), Dabrafenib, a potent BRAF inhibitor used in cancer therapy. Detailed experimental protocols for key transformations and relevant biological pathways are presented to support researchers in drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry. Its unique substitution pattern allows for the strategic introduction of halogen atoms, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document outlines its application as a starting material for the multi-step synthesis of Dabrafenib, a targeted therapy for cancers harboring BRAF mutations.

API Application: Dabrafenib

Dabrafenib is a kinase inhibitor indicated for the treatment of patients with metastatic melanoma with BRAF V600E mutation and in combination with trametinib for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, anaplastic thyroid cancer, and non-small cell lung cancer.

Synthetic Pathway Overview

The synthesis of Dabrafenib from this compound involves a multi-step sequence. A plausible synthetic route proceeds through the key intermediate 4-chloro-2-fluorobenzaldehyde, followed by a series of transformations to construct the complex thiazole and pyrimidine ring systems of the final API.

Dabrafenib Synthesis Workflow A This compound B 4-Chloro-2-fluorobenzaldehyde A->B Reduction C Methyl 3-amino-2-fluorobenzoate B->C Multi-step synthesis D N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide C->D Multi-step synthesis E Dabrafenib D->E Amination

Caption: Synthetic workflow from this compound to Dabrafenib.

Experimental Protocols

The following protocols are adapted from literature procedures and patents. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 4-Chloro-2-fluorobenzaldehyde from this compound

This transformation can be achieved through a two-step process involving the conversion of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

1.1 Reduction of this compound to (4-Chloro-2-fluorophenyl)methanol

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, 1 M Hydrochloric acid, Anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium aluminum hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield (4-Chloro-2-fluorophenyl)methanol.

1.2 Oxidation of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzaldehyde

  • Materials: (4-Chloro-2-fluorophenyl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • In a round-bottom flask, dissolve (4-Chloro-2-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM.

    • Add Pyridinium chlorochromate (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2-fluorobenzaldehyde.

Step 2: Synthesis of Methyl 3-amino-2-fluorobenzoate

This key intermediate can be synthesized from 2-fluoro-3-nitrobenzoic acid. The connection from 4-chloro-2-fluorobenzaldehyde would involve a series of steps including nitration, oxidation, and reduction, which are complex and require significant process development. For the purpose of this note, we will start from a commercially available precursor.

  • Materials: Methyl 2-fluoro-3-nitrobenzoate, Palladium on carbon (10% Pd/C), Methanol, Tetrahydrofuran (THF).

  • Procedure:

    • In a hydrogenation vessel, dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 equivalent) in a mixture of methanol and THF.

    • Add 10% Palladium on carbon (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (3-10 kg/cm ²) and stir the mixture at 50-60 °C for 3-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-2-fluorobenzoate.

Step 3: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This multi-step synthesis involves the formation of the sulfonamide, followed by the construction of the thiazole and pyrimidine rings. The following is a simplified representation of a key step.

  • Procedure (Illustrative Fragment Coupling):

    • A solution of a suitable brominated thiazole intermediate is reacted with a pyrimidine boronic acid derivative under Suzuki coupling conditions (e.g., Pd catalyst, base, and solvent).

    • Alternatively, a chloropyrimidine derivative is reacted with a thiazole intermediate via nucleophilic aromatic substitution.

    • The resulting coupled product is then further functionalized to introduce the sulfonamide group.

Step 4: Synthesis of Dabrafenib

The final step involves the conversion of the chloropyrimidine intermediate to the corresponding aminopyrimidine.

  • Materials: N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, Ammonium hydroxide or Formamide and a suitable base, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a pressure vessel, dissolve the chloropyrimidine intermediate (1.0 equivalent) in DMSO.

    • Add an excess of a solution of ammonia in a suitable solvent (e.g., formamide with potassium carbonate).

    • Seal the vessel and heat the reaction mixture to 100-130 °C for 2-5 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by crystallization or column chromatography to yield Dabrafenib.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. These values are illustrative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
1.1 This compound(4-Chloro-2-fluorophenyl)methanol85-95
1.2 (4-Chloro-2-fluorophenyl)methanol4-Chloro-2-fluorobenzaldehyde70-85
2 Methyl 2-fluoro-3-nitrobenzoateMethyl 3-amino-2-fluorobenzoate>90
4 N-{3-[5-(2-chloro...)-thiazol-4-yl]...}Dabrafenib60-70

Mechanism of Action: BRAF Inhibition and the MAPK Pathway

Dabrafenib functions by inhibiting the mutated BRAF protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In many cancers, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Dabrafenib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway_Dabrafenib cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: Dabrafenib inhibits the mutated BRAF protein in the MAPK signaling pathway.

Conclusion

This compound serves as a viable starting material for the synthesis of Dabrafenib. The synthetic route, while multi-stepped, utilizes established chemical transformations. These application notes provide a framework for researchers to develop and optimize the synthesis of this important anticancer agent. A thorough understanding of the synthetic protocols and the underlying biological mechanism is crucial for successful drug development efforts.

Application Note: Derivatization of 4-Chloro-2-fluorophenylacetic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative of interest in pharmaceutical and chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar, non-volatile compounds like this compound is challenging due to its carboxylic acid functional group, which can lead to poor chromatographic peak shape, thermal degradation, and adsorption onto the GC column.[1][2]

To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[2][3][4] This application note provides detailed protocols for two common derivatization methods for this compound: silylation and esterification.

Principle of Derivatization for GC-MS Analysis

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar, more volatile chemical moiety.[1]

  • Silylation: This is a widely used derivatization technique where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group.[1][5] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6][7] The resulting TMS ester is significantly more volatile and thermally stable than the parent acid.

  • Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile.[1] This can be achieved through Fischer esterification using an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride).[8][9]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry 2 mL GC vial.

  • Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the sample with 800 µL of anhydrous ethyl acetate to a final volume of 1 mL.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol

This protocol details the conversion of this compound to its methyl ester.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or oven

  • Test tubes with screw caps

  • Pipettes

Procedure:

  • Sample Preparation: Place 1 mg of this compound in a screw-capped test tube.

  • Derivatization: Add 2 mL of 14% BF₃-Methanol solution to the test tube.

  • Reaction: Tightly cap the tube and heat at 60°C for 30 minutes.[9]

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean tube.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the GC-MS analysis of derivatized this compound.

Table 1: GC-MS Parameters

ParameterSilylation (TMS Ester)Esterification (Methyl Ester)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Oven Program 80°C (1 min), then 10°C/min to 280°C (5 min hold)70°C (1 min), then 15°C/min to 250°C (5 min hold)
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
MS Transfer Line 280°C250°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Scan Range 50-400 m/z50-300 m/z

Table 2: Expected Retention Times and Key Mass Fragments

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
TMS Ester ~12.5260 (M+), 245 (M-15), 187, 141, 73
Methyl Ester ~9.8202 (M+), 143, 115, 75

Visualizations

experimental_workflow Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with this compound sample dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA or BF3-Methanol) dissolve->add_reagent react Heat to facilitate reaction add_reagent->react inject Inject derivatized sample into GC-MS react->inject separate Separation on GC column inject->separate detect Detection by Mass Spectrometer separate->detect process Data acquisition and processing detect->process identify Compound identification and quantification process->identify

Caption: Experimental Workflow for Derivatization and GC-MS Analysis.

derivatization_reaction Silylation of this compound reactant1 This compound (C8H6ClFO2) reagents + arrow -> (70°C) reactant1->arrow reactant2 BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) reactant2->arrow product TMS Ester Derivative (Volatile and Thermally Stable) arrow->product

Caption: Silylation of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the cyanation of 4-chloro-2-fluorobenzyl chloride to yield 4-chloro-2-fluorobenzyl cyanide, followed by the hydrolysis of the nitrile to the final carboxylic acid product. This approach is selected for its scalability, high potential yields, and utilization of readily available starting materials. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate seamless adoption and implementation in a laboratory or industrial setting.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, often incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The presented two-step synthetic pathway offers a reliable and cost-effective method for producing high-purity this compound on a large scale.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step reaction sequence starting from 4-chloro-2-fluorobenzyl chloride.

Synthesis_Pathway 4-chloro-2-fluorobenzyl_chloride 4-Chloro-2-fluorobenzyl Chloride Step1_product 4-Chloro-2-fluorobenzyl Cyanide 4-chloro-2-fluorobenzyl_chloride->Step1_product Step 1: Cyanation NaCN Sodium Cyanide (NaCN) Final_Product This compound Step1_product->Final_Product Step 2: Hydrolysis H2SO4_H2O Sulfuric Acid / Water (H₂SO₄ / H₂O) Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis Start1 4-Chloro-2-fluorobenzyl Chloride Sodium Cyanide Reaction1 Reaction in Toluene/Water with Phase-Transfer Catalyst (80-90°C) Start1->Reaction1 Workup1 Phase Separation and Washing Reaction1->Workup1 Isolation1 Drying and Solvent Removal Workup1->Isolation1 Purification1 Vacuum Distillation Isolation1->Purification1 Intermediate 4-Chloro-2-fluorobenzyl Cyanide Purification1->Intermediate Reaction2 Acid Hydrolysis (H₂SO₄/H₂O, Reflux) Intermediate->Reaction2 Workup2 Precipitation in Water Reaction2->Workup2 Isolation2 Filtration and Washing Workup2->Isolation2 Purification2 Recrystallization Isolation2->Purification2 Final_Product This compound Purification2->Final_Product

Application Note: A Detailed Protocol for the Esterification of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental procedure for the synthesis of an ester derivative of 4-Chloro-2-fluorophenylacetic acid. The described method is based on the well-established Fischer-Speier esterification, a reliable and widely used reaction in organic synthesis.[1] This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active compounds. Its esterification is a crucial step in modifying its properties and enabling further chemical transformations. The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in the formation of an ester and water.[1][2] The reaction is an equilibrium process; therefore, to achieve a high yield, an excess of the alcohol is typically used to shift the equilibrium towards the product side.[3][4]

This protocol details the esterification of this compound with a generic primary alcohol (e.g., methanol or ethanol) using sulfuric acid as a catalyst. The procedure includes reaction setup, work-up, purification, and characterization of the final product.

Experimental Protocol: Fischer-Speier Esterification

2.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
Alcohol (e.g., Methanol, Ethanol)AnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst, handle with care
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeVariousFor neutralization
Brine (Saturated NaCl Solution)Reagent GradeVariousFor washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)Reagent GradeVarious
Deionized Water

2.2 Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

2.3 Reaction Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the chosen anhydrous alcohol (e.g., 10-20 eq). The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid to alcohol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 2-4 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of the alcohol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dilute the residue with an organic solvent suitable for extraction (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude ester product.

2.4 Purification and Characterization

The crude product can be purified by column chromatography or distillation if necessary. The identity and purity of the final ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the esterification reaction.

ParameterValue
This compound1.0 equivalent
Alcohol (Methanol/Ethanol)10-20 equivalents
Sulfuric Acid (98%)0.1-0.2 equivalents
Reaction TemperatureReflux (approx. 65-80°C)
Reaction Time2-4 hours
Expected Yield> 85% (unoptimized)

Experimental Workflow Diagram

Esterification_Workflow A 1. Reaction Setup - Dissolve acid in excess alcohol - Add H₂SO₄ catalyst B 2. Reflux - Heat mixture to reflux (2-4 hours) A->B Heat C 3. Work-up - Cool & concentrate - Neutralize with NaHCO₃ - Extract with organic solvent B->C Cool D 4. Isolation - Wash with H₂O & Brine - Dry with MgSO₄ - Evaporate solvent C->D E 5. Purification (Optional) - Column Chromatography or Distillation D->E Crude Product F 6. Characterization - NMR, IR, MS D->F If pure E->F Pure Ester

Caption: Workflow for the esterification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 4-Chloro-2-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

A1: this compound is a white to off-white solid, often in a crystalline powder form.[1][2] It is slightly soluble in water and has slight solubility in solvents like DMSO and methanol.[1] Key quantitative properties are summarized in the table below.

Q2: What are the most common methods for purifying crude this compound?

A2: The most common purification methods for acidic organic compounds like this compound are recrystallization and distillation.[3] Recrystallization is often preferred for its efficiency in removing impurities from a solid sample. For colored impurities, treatment with activated carbon during the recrystallization process can be effective.[3][4]

Q3: What typical impurities might be present in the crude product?

A3: Common impurities can include unreacted starting materials and byproducts from the synthesis.[4] If the synthesis involves the hydrolysis of a nitrile precursor, residual nitrile may be present.[3] High-temperature reactions or the use of strong acids like concentrated sulfuric acid can sometimes lead to the formation of colored, carbonized byproducts.[3]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the quantitative purity of the final product.[4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and can also indicate the presence of impurities.[4] A sharp melting point range close to the literature value is also a good indicator of high purity.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆ClFO₂[1][6]
Molecular Weight188.58 g/mol [1][6]
AppearanceWhite to Off-White Solid/Crystalline Powder[1][2]
Melting Point113-115 °C[1]
Water SolubilitySlightly soluble[1]
pKa3.89 ± 0.10 (Predicted)[1]
Density1.417 ± 0.06 g/cm³ (Predicted)[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly via recrystallization.

Recrystallization Troubleshooting

Q: My product does not crystallize from the solution upon cooling. What should I do?

A: This issue can arise from several factors:

  • The solution is not saturated: The amount of solvent used was too high. Solution: Evaporate some of the solvent to concentrate the solution and then try cooling it again.[4]

  • Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Solution: Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath (e.g., an ice bath).[4][7]

  • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Solution: Try adding a seed crystal of the pure product or scratching the inside of the flask at the solvent's surface with a glass rod to create nucleation sites.[4]

Q: The product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming an impure liquid layer.

  • Solution: Re-heat the solution until the oil redissolves completely. Allow the solution to cool much more slowly. If the problem persists, you can add a small amount of a miscible co-solvent in which the compound is less soluble to lower the saturation temperature.[4]

Q: My final product has a low yield. What are the possible causes and solutions?

A: Low recovery can be due to several reasons:

  • Using too much solvent: This keeps a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Significant solubility in cold solvent: The chosen solvent may not be ideal if the product remains highly soluble at low temperatures. Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtering to maximize precipitation.[4]

  • Premature crystallization: The product may have crystallized on the filter paper or funnel during hot filtration. Solution: Use a pre-heated funnel and filter flask for the hot filtration step to prevent cooling and premature crystallization.[4]

Q: The purified crystals are still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules that can co-crystallize with the product.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious, as using too much charcoal can also adsorb your desired product, leading to a lower yield.[4]

Q: The resulting crystals are very fine and powdery, not well-defined needles or prisms. Why did this happen?

A: The formation of very small crystals is typically a result of the solution cooling too quickly, leading to rapid precipitation.

  • Solution: To obtain larger, purer crystals, the rate of cooling should be slowed down. Allow the hot solution to cool gradually to room temperature on a benchtop, undisturbed. You may also insulate the flask to slow the cooling process further. Once it has reached room temperature, it can then be placed in an ice bath to maximize yield.[4][7]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent should dissolve the crude product completely at high temperatures but poorly at low temperatures. Based on general solubility, consider solvents like ethanol/water or toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if needed, ensuring you use the minimum amount necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new, clean flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Large crystals should form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point and assess the purity using HPLC or another appropriate analytical method.

Protocol 2: Purity Assessment by HPLC

  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%).[8] The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Accurately weigh a reference standard of pure this compound and dissolve it in the mobile phase to create a standard solution of known concentration (e.g., 0.1 mg/mL).[5]

  • Sample Solution Preparation: Accurately weigh the purified product and dissolve it in the mobile phase to create a sample solution with a concentration similar to the standard solution.[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 264 nm).[8]

  • Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

G cluster_purification Purification Workflow cluster_analysis Purity Analysis crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if needed) dissolve->charcoal Colored Solution hot_filter Hot Gravity Filtration dissolve->hot_filter Colorless Solution charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure Purified Product dry->pure hplc_prep Prepare Sample & Standard for HPLC pure->hplc_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run data_analysis Calculate Purity (% Area) hplc_run->data_analysis final_result Final Purity Report data_analysis->final_result

Caption: Experimental workflow for purification and analysis.

G problem Recrystallization Problem no_xtal No Crystals Form problem->no_xtal oiling_out Product Oils Out problem->oiling_out low_yield Low Yield problem->low_yield cause_sat Not Saturated no_xtal->cause_sat Cause cause_cool Cooled Too Fast no_xtal->cause_cool Cause cause_nuc Needs Nucleation no_xtal->cause_nuc Cause cause_oil Cooling Too Fast/ Wrong Solvent oiling_out->cause_oil Cause cause_solvent Too Much Solvent low_yield->cause_solvent Cause cause_premature Premature Crystallization low_yield->cause_premature Cause sol_conc Concentrate Solution cause_sat->sol_conc Solution sol_slow Cool Slowly cause_cool->sol_slow Solution sol_seed Add Seed Crystal or Scratch Flask cause_nuc->sol_seed Solution cause_oil->sol_slow Solution sol_min_solv Use Minimum Solvent cause_solvent->sol_min_solv Solution sol_preheat Pre-heat Funnel cause_premature->sol_preheat Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: While a single, universally adopted method is not extensively documented, the synthesis of this compound can be approached through several logical synthetic pathways based on established organic chemistry principles and analogous preparations of similar compounds. The two most probable routes are:

  • Hydrolysis of 2-(4-chloro-2-fluorophenyl)acetonitrile: This is a widely used method for the synthesis of phenylacetic acids. The nitrile precursor is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1][2]

  • Willgerodt-Kindler Reaction of 4-Chloro-2-fluoroacetophenone: This reaction allows for the conversion of an aryl ketone to the corresponding phenylacetic acid (via a thioamide intermediate).

Q2: I am experiencing a very low yield in my synthesis. What are the general areas I should investigate?

A2: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the purity of your precursors, as impurities can lead to side reactions.

  • Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may require optimization.

  • Moisture and Air Sensitivity: Some reagents, particularly organometallics if used, are sensitive to moisture and air. Ensure anhydrous conditions and an inert atmosphere where necessary.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and crystallization steps.

Q3: Are there any known side reactions that could be affecting my yield?

A3: Specific side reactions for this exact synthesis are not well-documented in publicly available literature. However, based on analogous syntheses of other halogenated phenylacetic acids, potential side reactions could include:

  • Incomplete Hydrolysis: In the nitrile hydrolysis route, incomplete reaction will leave unreacted nitrile in the product mixture.

  • Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation under harsh thermal conditions.

  • Dehalogenation: In some cases, particularly during catalytic hydrogenations that are sometimes used in related syntheses, removal of the halogen (Cl or F) from the aromatic ring can occur.[3]

  • Formation of Amide: In the hydrolysis of nitriles, the reaction may stop at the amide stage if conditions are not sufficiently forcing.

Troubleshooting Guides

Guide 1: Low Yield in the Hydrolysis of 2-(4-chloro-2-fluorophenyl)acetonitrile
Observed Issue Potential Cause Suggested Solution
Low conversion of nitrile to acid Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.
Inadequate concentration of acid or base catalyst.Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).
Product is an amide instead of a carboxylic acid Reaction conditions are too mild for complete hydrolysis.For acidic hydrolysis, use a higher concentration of acid and/or a higher temperature. For basic hydrolysis, ensure a sufficient excess of base and a prolonged reaction time at elevated temperature, followed by acidic workup.
Significant amount of dark, tarry byproduct Decomposition of starting material or product at high temperatures.Attempt the reaction at a lower temperature for a longer period. Ensure that the temperature control is accurate.
Low recovery after workup Product is partially soluble in the aqueous layer during extraction.Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated (pH < 2) before extraction with an organic solvent. Perform multiple extractions with smaller volumes of solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Guide 2: Challenges in the Willgerodt-Kindler Reaction of 4-Chloro-2-fluoroacetophenone
Observed Issue Potential Cause Suggested Solution
Low conversion of the starting ketone Insufficient reaction temperature or time.The Willgerodt-Kindler reaction often requires high temperatures (typically >150 °C). Ensure the reaction is heated sufficiently and for an adequate duration.
Poor quality of sulfur or amine (e.g., morpholine).Use freshly opened or purified reagents.
Formation of complex mixture of byproducts Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature and consider a slightly lower temperature for a longer reaction time.
Difficulty in hydrolyzing the intermediate thioamide Inadequate conditions for the hydrolysis step.Ensure the hydrolysis is carried out with a sufficient excess of a strong acid or base at an elevated temperature.
Low yield of the final acid product The electron-withdrawing nature of the chloro and fluoro substituents may hinder the reaction.Consider using a phase-transfer catalyst to improve the reaction rate and yield.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of compounds analogous to this compound. This data can serve as a starting point for optimizing your synthesis.

Table 1: Conditions for the Synthesis of Chlorophenylacetic Acids via Nitrile Hydrolysis

PrecursorHydrolyzing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
o-chlorobenzyl cyanideH₂SO₄/H₂O130-150395.4[1]
p-chlorobenzyl cyanideH₂SO₄/H₂O100-110->99 (conversion)[1]
Benzyl cyanideH₂SO₄/H₂OReflux377.5[2]

Table 2: Conditions for the Synthesis of Fluorophenylacetic Acids

Starting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Methyl 2,4,5-trifluorophenylacetateNaOH, H₂O5095[3]
2-(2,4,5-trifluorophenyl)-2-chloroacetic acidFormic acid, triethylamine, Pd/C8083[3]
Methyl 2,3-difluorophenylacetateNaOH, H₂O6072[3]

Experimental Protocols

The following are generalized experimental protocols for the probable synthesis routes, based on procedures for similar molecules. Note: These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Hydrolysis of 2-(4-chloro-2-fluorophenyl)acetonitrile

Materials:

  • 2-(4-chloro-2-fluorophenyl)acetonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-chloro-2-fluorophenyl)acetonitrile, water, and concentrated sulfuric acid in a molar ratio appropriate for hydrolysis (e.g., based on literature for similar compounds).[2]

  • Heat the mixture to reflux with vigorous stirring for 3-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl to a pH below 2, which should precipitate the crude this compound.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the purified product.

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis

Materials:

  • 4-Chloro-2-fluoroacetophenone

  • Sulfur

  • Morpholine

  • Concentrated Hydrochloric acid

  • Glacial acetic acid

Procedure:

  • Thioamide Formation: In a round-bottom flask, combine 4-Chloro-2-fluoroacetophenone, sulfur, and morpholine. Heat the mixture to reflux (around 120-140 °C) for several hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add a mixture of concentrated hydrochloric acid and glacial acetic acid to the reaction flask. Heat the mixture to reflux for several hours to hydrolyze the thioamide intermediate.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and troubleshooting of this compound.

Synthesis_Workflow_Hydrolysis Start Start: 2-(4-chloro-2-fluorophenyl)acetonitrile Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Crystallization Workup->Purification End Product: this compound Purification->End

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Start->Side_Reactions Product_Loss Product Loss during Extraction/Crystallization? Start->Product_Loss Check_Purity Check Purity of Starting Materials Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Optimize_Conditions->Check_Purity Improve_Workup Improve Workup & Purification Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Product_Loss->Improve_Workup Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Analysis of 4-Chloro-2-fluorophenylacetic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-Chloro-2-fluorophenylacetic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

HPLC Method for Analysis of this compound and its Impurities

This section details a stability-indicating HPLC method for the quantitative determination of this compound and the separation of its potential process-related and degradation impurities.

Chromatographic Conditions:

ParameterSpecification
Column C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 264 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 100 mL volumetric flask with the sample diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[1][2]

Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.

  • Reflux the solution at 80°C for 4 hours.

  • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the sample diluent.

Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.

  • Reflux the solution at 80°C for 4 hours.

  • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the sample diluent.

Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the sample diluent.

Photolytic Degradation:

  • Expose a solution of this compound (100 µg/mL in sample diluent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same conditions.

Thermal Degradation:

  • Expose a solid sample of this compound to 105°C in a calibrated oven for 48 hours.

  • After exposure, prepare a 100 µg/mL solution in the sample diluent for analysis.

Potential Impurities

Table 2: Potential Process-Related and Degradation Impurities

Impurity NamePotential OriginExpected Retention Time (Relative to Main Peak)
4-Chloro-2-fluorotolueneStarting MaterialEarlier
2-Chloro-4-fluorophenylacetic acidIsomeric ImpurityClose to the main peak
3-Chloro-4-hydroxyphenylacetic acidDegradation ProductLater
4-Chloro-3-hydroxyphenylacetic acidDegradation ProductLater
Unidentified starting material byproductsSynthesisVaries

Troubleshooting Guide

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed issue Identify the Issue start->issue peak_shape Peak Shape Problems (Tailing, Fronting, Broadening) issue->peak_shape Peak Shape retention_time Retention Time Drift issue->retention_time Retention Time resolution Poor Resolution issue->resolution Resolution check_column Check Column - Age/Contamination - Void Formation peak_shape->check_column check_mobile_phase Check Mobile Phase - pH correct? - Buffer adequate? peak_shape->check_mobile_phase check_sample Check Sample - Overload? - Solvent mismatch? peak_shape->check_sample end End: Issue Resolved check_column->end check_mobile_phase->end check_sample->end check_pump Check Pump & Flow Rate - Leaks? - Consistent flow? retention_time->check_pump check_mp_prep Check Mobile Phase Prep - Accurate composition? - Degassed? retention_time->check_mp_prep check_temp Check Column Temperature - Stable? retention_time->check_temp check_pump->end check_mp_prep->end check_temp->end optimize_gradient Optimize Gradient - Shallower gradient? resolution->optimize_gradient change_mobile_phase Change Mobile Phase - Different organic solvent? - Adjust pH? resolution->change_mobile_phase change_column Change Column - Different stationary phase? - Longer column? resolution->change_column optimize_gradient->end change_mobile_phase->end change_column->end

Caption: Troubleshooting workflow for common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My main peak is tailing. What are the common causes and solutions?

  • Cause: Secondary interactions between the acidic analyte and active sites (silanols) on the C18 column packing.

  • Solution:

    • Lower Mobile Phase pH: Ensure the pH of Mobile Phase A is low enough (around 2.5-3.0 with formic acid) to suppress the ionization of the carboxylic acid group of the analyte and the silanol groups on the stationary phase.

    • Use a High-Purity Column: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

    • Check for Column Contamination: Flush the column with a strong solvent like isopropanol to remove any strongly retained contaminants. If tailing persists, the column may need replacement.

Q2: I am observing a fronting peak for this compound. What should I investigate?

  • Cause: Sample overload or a mismatch between the sample solvent and the mobile phase.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a solvent with a high percentage of acetonitrile can cause peak distortion.

Q3: The retention time of my main peak is shifting between injections. What could be the reason?

  • Cause: Inconsistent mobile phase composition, fluctuating column temperature, or a problem with the HPLC pump.

  • Solution:

    • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phases can sometimes improve retention time stability. Also, ensure the mobile phase is adequately degassed.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. A longer equilibration time may be necessary.

    • Pump Performance: Check for leaks in the pump and ensure the flow rate is constant.

Q4: I am not able to separate a known impurity from the main peak. What can I do?

  • Cause: Insufficient selectivity of the chromatographic system for the analyte and the impurity.

  • Solution:

    • Modify the Gradient: Make the gradient shallower around the elution time of the main peak and the impurity. This will increase the separation time and may improve resolution.

    • Adjust Mobile Phase pH: A small change in the pH of the mobile phase can alter the ionization state of the analyte and acidic or basic impurities, potentially leading to better separation.

    • Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. This can alter the selectivity of the separation.

    • Try a Different Column: If the above steps do not provide adequate resolution, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may be necessary.

Q5: I see an unexpected peak in my chromatogram. How can I identify if it is a degradation product?

  • Cause: The sample may have degraded due to improper storage or handling.

  • Solution:

    • Perform Forced Degradation Studies: Analyze samples that have been subjected to forced degradation conditions (acid, base, oxidation, light, heat) as described in the protocol above. Compare the retention times of the peaks in the stressed samples to the unknown peak in your sample chromatogram.

    • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the unknown peak. Comparing this spectrum to the spectrum of the main peak and other known impurities can help in its identification.

    • Mass Spectrometry (MS): If available, interfacing the HPLC with a mass spectrometer is the most definitive way to identify the unknown peak by determining its mass-to-charge ratio.

Degradation_Pathway main_compound This compound hydrolysis_acid Acidic Hydrolysis (e.g., HCl, heat) main_compound->hydrolysis_acid hydrolysis_base Basic Hydrolysis (e.g., NaOH, heat) main_compound->hydrolysis_base oxidation Oxidation (e.g., H2O2) main_compound->oxidation degradation_product_1 3-Chloro-4-hydroxyphenylacetic acid hydrolysis_acid->degradation_product_1 degradation_product_2 4-Chloro-3-hydroxyphenylacetic acid hydrolysis_base->degradation_product_2 other_products Other Oxidative Degradation Products oxidation->other_products

Caption: Potential degradation pathways of this compound.

References

Optimizing reaction conditions for 4-Chloro-2-fluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • Hydrolysis of 4-chloro-2-fluorobenzyl cyanide: This is a widely used method for preparing phenylacetic acids.

  • The Willgerodt-Kindler Reaction: This route utilizes 4-chloro-2-fluoroacetophenone as a starting material.

  • Grignard Carboxylation: This classic method involves the reaction of a Grignard reagent, formed from 4-chloro-2-fluorobenzyl chloride, with carbon dioxide.

Q2: I am experiencing low yields in the hydrolysis of 4-chloro-2-fluorobenzyl cyanide. What are the potential causes?

A2: Low yields in this hydrolysis can stem from several factors. Incomplete hydrolysis is a common issue. Depending on whether you are using acidic or basic conditions, the formation of stable intermediates like the corresponding amide can halt the reaction. Additionally, side reactions such as polymerization or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperatures or extreme pH) can reduce the yield. The purity of the starting benzyl cyanide is also crucial, as impurities can interfere with the reaction.

Q3: What are the typical side products I should be aware of during the synthesis of this compound?

A3: Depending on the synthetic route, several side products can be formed. During the hydrolysis of the corresponding benzyl cyanide, the primary byproduct is often the corresponding amide (4-chloro-2-fluorophenylacetamide) if the hydrolysis is incomplete. In the Willgerodt-Kindler reaction, unreacted starting material and various sulfur-containing intermediates can be present. For the Grignard route, a common side product is the Wurtz coupling product, where two benzyl fragments combine.

Q4: What is the best method for purifying the final this compound product?

A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical and will depend on the impurities present. Common solvents for recrystallization of phenylacetic acids include water, ethanol, or mixtures of organic solvents like toluene and hexanes. It is advisable to perform small-scale solvent screening to find the optimal conditions.

Troubleshooting Guides

Route 1: Hydrolysis of 4-Chloro-2-fluorobenzyl Cyanide

This synthetic pathway involves the conversion of the nitrile group of 4-chloro-2-fluorobenzyl cyanide to a carboxylic acid. Both acidic and basic conditions can be employed for this transformation.

Experimental Protocol (General - Acid Hydrolysis)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluorobenzyl cyanide.

  • Slowly add an excess of an aqueous acid solution (e.g., 70% sulfuric acid).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto ice.

  • The crude this compound will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization.

Data Presentation

ParameterConditionTypical Yield (%)Reference
Acid Hydrolysis
Acid70% H₂SO₄80-90General procedure for benzyl cyanide hydrolysis.
TemperatureReflux
Reaction Time3-6 hours
Alkaline Hydrolysis
Base20% aq. NaOH75-85General procedure for benzyl cyanide hydrolysis.
TemperatureReflux
Reaction Time4-8 hours

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrolysis (amide intermediate).Increase reaction time or temperature. Use a stronger acid or base concentration.
Side reactions (decomposition).Lower the reaction temperature and monitor the reaction closely.
Impure starting material.Purify the starting 4-chloro-2-fluorobenzyl cyanide before use.
Product is an oil or fails to crystallize Presence of impurities.Attempt purification by column chromatography before recrystallization. Try different recrystallization solvents.
Incomplete reaction.Ensure the reaction has gone to completion using TLC or HPLC.
Charring or dark coloration of the reaction mixture Reaction temperature is too high.Reduce the reaction temperature and ensure even heating.
Concentrated acid is causing decomposition.Use a slightly lower concentration of acid.

G start Start Synthesis hydrolysis Acid or Base Hydrolysis start->hydrolysis monitor Monitor Reaction (TLC/HPLC) hydrolysis->monitor workup Work-up & Isolation monitor->workup Reaction Complete troubleshoot Troubleshoot monitor->troubleshoot Problem Detected purification Purification (Recrystallization) workup->purification product Pure this compound purification->product Successful purification->troubleshoot Purity Issue incomplete Incomplete Reaction? (Amide intermediate present) troubleshoot->incomplete Low Yield side_reactions Side Reactions? (Dark color, multiple spots on TLC) troubleshoot->side_reactions Low Yield / Impurities purity_issue Low Purity? troubleshoot->purity_issue Impure Product incomplete->hydrolysis Increase time/temp/ reagent concentration side_reactions->hydrolysis Decrease temperature/ monitor closely purity_issue->purification Optimize recrystallization (solvent, temperature)

Route 2: Willgerodt-Kindler Reaction

This reaction converts 4-chloro-2-fluoroacetophenone to the corresponding thioamide, which is then hydrolyzed to this compound.

Experimental Protocol (General)

  • In a round-bottom flask, combine 4-chloro-2-fluoroacetophenone, sulfur, and an amine (commonly morpholine).

  • Heat the mixture to reflux. The reaction is often run neat or in a high-boiling solvent like pyridine.

  • Monitor the formation of the thioamide intermediate by TLC.

  • After the initial reaction is complete, cool the mixture.

  • Hydrolyze the intermediate thioamide by adding an aqueous acid or base and heating to reflux.

  • After hydrolysis, cool the reaction mixture and acidify (if basic hydrolysis was used) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization.

Data Presentation

ParameterConditionTypical Yield (%)Reference
Willgerodt-Kindler Reaction
ReagentsSulfur, Morpholine60-80General procedure for Willgerodt-Kindler reactions.[1][2][3]
TemperatureReflux (130-160 °C)
Reaction Time4-12 hours
Hydrolysis
Reagent70% H₂SO₄ or 20% NaOH>90 (for hydrolysis step)
TemperatureReflux
Reaction Time2-6 hours

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Thioamide Low reaction temperature.Ensure the reaction is maintained at a vigorous reflux.
Impure starting materials.Use purified 4-chloro-2-fluoroacetophenone.
Sub-optimal ratio of reagents.Experiment with varying the molar ratios of sulfur and amine.
Incomplete Hydrolysis of Thioamide Insufficient heating or reaction time.Increase the reflux time and ensure adequate heating.
Hydrolysis conditions are too mild.Use a higher concentration of acid or base.
Complex mixture of products Side reactions due to high temperature.Try a lower reflux temperature for a longer duration. Consider using a solvent to moderate the reaction.

G start 4-Chloro-2-fluoro- acetophenone reaction Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) start->reaction thioamide Intermediate Thioamide reaction->thioamide hydrolysis Hydrolysis (Acid or Base) thioamide->hydrolysis product 4-Chloro-2-fluorophenyl- acetic Acid hydrolysis->product

Route 3: Grignard Carboxylation

This method involves the formation of a Grignard reagent from 4-chloro-2-fluorobenzyl chloride, followed by its reaction with carbon dioxide.

Experimental Protocol (General)

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-chloro-2-fluorobenzyl chloride in anhydrous diethyl ether or THF dropwise to the magnesium suspension.

    • Initiate the reaction with gentle heating if necessary. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice.

    • Stir the mixture until the reaction is complete.

  • Work-up:

    • Quench the reaction by slowly adding aqueous acid (e.g., 10% HCl).

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization.

Data Presentation

ParameterConditionTypical Yield (%)Reference
Grignard Formation
SolventAnhydrous THF or Et₂O70-90 (for Grignard formation)General Grignard reaction principles.
ActivationIodine crystal
Carboxylation
CO₂ SourceDry ice or CO₂ gas60-75 (overall)General Grignard carboxylation procedures.[4]
Temperature0 °C to room temperature

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Failure to form Grignard reagent Wet glassware or solvent.Flame-dry all glassware and use anhydrous solvents.
Inactive magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.
Unreactive benzyl chloride.The chloro substituent can make Grignard formation more difficult. Consider using the corresponding benzyl bromide if available.
Low Yield of Carboxylic Acid Wurtz coupling side reaction.Add the benzyl chloride solution slowly to the magnesium to maintain a low concentration of the halide.
Incomplete carboxylation.Ensure an excess of dry CO₂ is used.
Grignard reagent destroyed by moisture or CO₂ in the air.Maintain a strictly inert atmosphere throughout the reaction.
Significant amount of biphenyl byproduct Wurtz coupling.Dilute the reaction mixture and add the halide slowly.

G start Grignard Reaction Failure check_initiation Did the reaction initiate? start->check_initiation check_yield Is the yield low? check_initiation->check_yield Yes no_initiation No Initiation check_initiation->no_initiation No low_yield Low Yield check_yield->low_yield Yes solution1 Check for moisture (glassware, solvent). Activate Mg (I₂, heat, crushing). no_initiation->solution1 solution3 Consider using the corresponding benzyl bromide. no_initiation->solution3 solution2 Check for Wurtz coupling (dimer byproduct). Slow addition of halide. Ensure excess CO₂. low_yield->solution2

References

Technical Support Center: Synthesis of 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenylacetic acid (4-Cl-2-F-PAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several robust methods are employed for the synthesis of functionalized phenylacetic acids like 4-Cl-2-F-PAA. The most prevalent routes include the hydrolysis of a benzyl cyanide precursor, the Willgerodt-Kindler reaction from an acetophenone derivative, and a Grignard reaction involving a benzyl halide.[1][2] Each method has distinct advantages and potential side reactions.

Synthesis Route Starting Material Key Reagents Pros Cons/Common Side Reactions
Nitrile Hydrolysis 2-(4-Chloro-2-fluorophenyl)acetonitrileH₂SO₄ or NaOH (aq)High yield, straightforward, common industrial process.[3]Incomplete hydrolysis (amide impurity), residual nitrile, potential for colored byproducts.
Willgerodt-Kindler 1-(4-Chloro-2-fluorophenyl)ethan-1-oneSulfur (S₈), MorpholineGood for converting ketones, unique rearrangement.[4]Formation of thioamide/amide intermediates, complex purification, potential for sulfur byproducts.[4][5]
Grignard Reaction 4-Chloro-2-fluorobenzyl chloride/bromideMagnesium (Mg), CO₂ (dry ice)Powerful C-C bond formation.[1]Highly sensitive to moisture/air, formation of homocoupling dimer byproduct (bis(4-chloro-2-fluorophenyl)ethane).[6][7]

Q2: I am attempting the hydrolysis of 2-(4-Chloro-2-fluorophenyl)acetonitrile and my final product has low purity. What are the likely impurities?

A2: Low purity in the final product from this route is typically due to incomplete reaction or side reactions. The most common impurities are the starting nitrile and the intermediate amide.

  • 2-(4-Chloro-2-fluorophenyl)acetamide: This is the intermediate in the hydrolysis process. If the reaction time is too short or the temperature is too low, the reaction can stall at this stage.

  • Unreacted 2-(4-Chloro-2-fluorophenyl)acetonitrile: Inefficient hydrolysis conditions can leave a significant amount of the starting material in the crude product.[3]

  • Positional Isomers: Impurities may also arise from the synthesis of the starting nitrile itself, such as isomers like 2-(2-Chloro-4-fluorophenyl)acetonitrile.

Below is a troubleshooting workflow to address low purity issues.

G start Low Purity Detected (LC-MS / NMR) check_sm Check for Unreacted Starting Nitrile start->check_sm Impurity Analysis check_amide Check for Intermediate Amide start->check_amide cause_hydrolysis Cause: Ineffective Hydrolysis Conditions check_sm->cause_hydrolysis cause_time Cause: Insufficient Reaction Time/Temp check_amide->cause_time solution_time Solution: Increase Reflux Time or Temperature cause_time->solution_time purify Purification Step: Recrystallization or Chromatography solution_time->purify solution_hydrolysis Solution: Verify Acid/Base Concentration cause_hydrolysis->solution_hydrolysis solution_hydrolysis->purify end_node High Purity 4-Cl-2-F-PAA purify->end_node

Caption: Troubleshooting workflow for low product purity.

Q3: My Grignard reaction for 4-Cl-2-F-PAA synthesis has a very low yield. What went wrong?

A3: The Grignard reaction is highly sensitive to reaction conditions. Low yields are almost always attributable to the presence of water or atmospheric oxygen, or to the formation of a homocoupling byproduct.[6][7]

  • Quenching by Water: Grignard reagents are strong bases and react readily with any protic source, especially water. This consumes the reagent before it can react with carbon dioxide. Ensure all glassware is flame-dried or oven-dried and all solvents are anhydrous.[7]

  • Homocoupling Side Reaction: The Grignard reagent (R-MgX) can react with the unreacted starting halide (R-X) to form a dimer (R-R). This side reaction is favored at higher concentrations and temperatures.[7] To mitigate this, use dilute solutions and add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.

The diagram below illustrates the competition between the desired carboxylation reaction and the homocoupling side reaction.

G cluster_0 Reaction Pathways start 4-Cl-2-F-Benzyl-MgBr (Grignard Reagent) product Desired Product: 4-Cl-2-F-PAA start->product  Desired Path:  Carboxylation byproduct Side Product: Homocoupling Dimer start->byproduct Side Reaction: Homocoupling halide 4-Cl-2-F-Benzyl Halide (Starting Material) halide->byproduct co2 CO₂ (Dry Ice) co2->product G react 1. Reflux Nitrile in 70% H₂SO₄ quench 2. Quench on Ice react->quench extract 3. Extract with Organic Solvent quench->extract wash 4. Wash with NaHCO₃ and Brine extract->wash dry 5. Dry with MgSO₄ and Concentrate wash->dry purify 6. Recrystallize dry->purify product Final Product purify->product

References

Stability issues of 4-Chloro-2-fluorophenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-2-fluorophenylacetic acid in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work involving this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.1. Review storage conditions; the compound should be stored in a cool, dry, and dark place. 2. Prepare fresh solutions using a high-purity solvent. 3. Perform a forced degradation study to identify potential degradation products.
Poor peak shape or tailing in HPLC analysis Inappropriate mobile phase pH or column chemistry.1. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. 2. Use a column with a different stationary phase (e.g., C18, phenyl-hexyl). 3. Ensure proper column equilibration before injection.
Inconsistent analytical results Instability of the compound in the chosen solvent or exposure to light.1. Evaluate the stability of the compound in different solvents to find a suitable one. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Analyze samples immediately after preparation whenever possible.
No degradation observed in forced degradation study Stress conditions are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Extend the duration of exposure to the stress condition. 3. Increase the temperature of the study.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To ensure stability, solutions of this compound should be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store solutions at -20°C.

2. What are the likely degradation pathways for this compound in solution?

Based on the structure of phenylacetic acid derivatives, the most probable degradation pathways include hydrolysis of the carboxylic acid group, particularly at high pH, and photodegradation upon exposure to UV light. Oxidative degradation is also a possibility.

3. How can I monitor the stability of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from any potential degradation products.

4. What solvents are recommended for preparing solutions of this compound?

Acetonitrile and methanol are commonly used solvents for preparing stock solutions. For aqueous-based assays, it is crucial to determine the solubility and stability in the specific buffer system being used.

Representative Stability Data

The following tables present representative data from forced degradation studies on halogenated phenylacetic acid derivatives, which can serve as a proxy for the expected stability of this compound.

Table 1: Representative Hydrolytic Stability of a Halogenated Phenylacetic Acid Derivative

Condition Time (hours) Assay of Parent Compound (%) Major Degradant (%)
0.1 M HCl at 60°C2498.51.2
0.1 M NaOH at 60°C885.214.5
Water at 60°C2499.10.8

Table 2: Representative Photostability of a Halogenated Phenylacetic Acid Derivative in Solution

Light Source Exposure Duration Assay of Parent Compound (%) Major Degradant (%)
UV Light (254 nm)24 hours92.37.5
Cool White Fluorescent7 days98.91.0

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC-UV assay.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or determined by UV scan)

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C.

  • Photodegradation: Expose a solution of the compound to UV light.

5. Method Validation:

  • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Unexpected Peaks) check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh review_hplc Review HPLC Method (Mobile Phase, Column) prepare_fresh->review_hplc forced_degradation Perform Forced Degradation Study review_hplc->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants modify_conditions Modify Experimental Conditions (e.g., pH, Solvent) identify_degradants->modify_conditions reanalyze Re-analyze Sample modify_conditions->reanalyze stable Compound is Stable reanalyze->stable Issue Resolved unstable Compound is Unstable (Characterize Degradants) reanalyze->unstable Issue Persists

Caption: Troubleshooting workflow for investigating stability issues.

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4-Chloro-2-fluorophenylacetic acid. Below, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is longer and less steep than the leading edge. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is identified quantitatively by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2.[1] This distortion is problematic because it can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and indicate poor method robustness.[2]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds, peak tailing in reversed-phase HPLC is primarily caused by unwanted secondary interactions between the analyte and the stationary phase. The main causes include:

  • Secondary Silanol Interactions: The primary cause is the interaction between the ionized (anionic) form of the acid and residual silanol groups (Si-OH) on the silica-based column packing material.[3][4] These silanols can become deprotonated and negatively charged at mobile phase pH values above ~3-4, creating sites for ion-exchange interactions.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and un-ionized forms of the acid will exist, leading to peak broadening and tailing.[2][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[1][7]

  • Column Contamination and Degradation: The accumulation of sample matrix components or the physical degradation of the column bed (void formation) can create active sites and disrupt the flow path, causing tailing.[1][7]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to tailed peaks.

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[6][8] this compound is a carboxylic acid. To achieve a sharp, symmetrical peak in reversed-phase HPLC, the analyte should be in a single, un-ionized (protonated) state. This minimizes its polarity and prevents ionic interactions with the stationary phase.[6]

To ensure this, the mobile phase pH must be set significantly lower than the analyte's pKa. A general rule is to adjust the pH to be at least 1.5 to 2 units below the pKa.[6] While the exact pKa of this compound is not readily published, similar compounds like 4-chlorophenoxyacetic acid have a pKa of 3.56. The additional electron-withdrawing fluorine atom likely lowers the pKa of the target analyte to a range of 3.0-3.5. Therefore, a mobile phase pH of 2.0-2.5 is recommended to suppress ionization and achieve good peak shape.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to diagnosing and resolving peak tailing.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_ph Step 1: Verify & Optimize Mobile Phase pH start->check_ph check_column Step 2: Evaluate Column Health check_ph->check_column pH correct solution_ph Adjust pH to 2.0-2.5 Use appropriate buffer (e.g., Phosphate, Formate) check_ph->solution_ph pH incorrect check_concentration Step 3: Check for Sample Overload check_column->check_concentration Column OK solution_column Flush column Use a high-purity, end-capped column Replace if necessary check_column->solution_column Column issue check_system Step 4: Inspect for Extra-Column Effects check_concentration->check_system No overload solution_concentration Reduce injection volume Dilute sample check_concentration->solution_concentration Overload found solution_system Use short, narrow ID tubing Check fittings for dead volume check_system->solution_system Dead volume found end_node Symmetrical Peak (Tf ≈ 1.0) solution_ph->end_node solution_column->end_node solution_concentration->end_node solution_system->end_node

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To ensure this compound is in its un-ionized form to prevent secondary interactions.

Methodology:

  • Buffer Selection: Choose a buffer effective in the desired pH range. Phosphate or formate buffers are common choices for low pH applications.[9]

  • pH Adjustment: Prepare the aqueous portion of the mobile phase. Add the chosen buffer salt (e.g., potassium phosphate monobasic) to HPLC-grade water. Adjust the pH to 2.5 using an acid like phosphoric acid. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [9]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

ParameterRecommended ValueRationale
Mobile Phase pH 2.0 - 2.5To ensure the analyte (pKa est. 3.0-3.5) is fully protonated and un-ionized.[6]
Buffer Phosphate or FormateProvides good buffering capacity in the target pH range.
Buffer Concentration 10 - 25 mMSufficient to maintain stable pH without causing precipitation issues with high organic content.[10]
Mechanism: Effect of pH on Analyte and Silanols

The diagram below illustrates how low pH mitigates secondary interactions.

G cluster_0 High pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 2.5) Analyte_Ionized Analyte (Anionic) R-COO⁻ Interaction Ionic Interaction (Repulsion/Poor Retention) + Interaction with Metal Impurities Analyte_Ionized->Interaction Silanol_Ionized Silanol (Anionic) Si-O⁻ Silanol_Ionized->Interaction Analyte_Neutral Analyte (Neutral) R-COOH Retention Ideal Hydrophobic Retention (C18) Analyte_Neutral->Retention Silanol_Neutral Silanol (Neutral) Si-OH

Caption: Influence of mobile phase pH on analyte ionization and silanol activity.

Protocol 2: Column Evaluation and Selection

Objective: To ensure the column is not contributing to peak tailing.

Methodology:

  • Column Flushing: If contamination is suspected, flush the column with a series of strong solvents. For a reversed-phase column, this could be a sequence like Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) with robust end-capping are designed to have minimal residual silanol activity.[4] If you are using an older column, switching to a newer generation, fully end-capped C18 or C8 column can significantly improve peak shape for acidic compounds.[3][4]

  • Install a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample matrix, extending its lifetime and preserving performance.[7]

Column TypeSuitability for Acidic CompoundsKey Feature
High-Purity, End-Capped C18/C8 ExcellentLow silanol activity minimizes secondary interactions.[3]
Polar-Embedded C18 GoodOffers alternative selectivity and can be beneficial for polar acids.
Older Generation (Type A Silica) PoorHigher metal content and silanol activity often lead to significant tailing.[11]
Protocol 3: Addressing Sample Overload and System Effects

Objective: To rule out peak distortion from high sample concentration or system dead volume.

Methodology:

  • Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak tailing factor improves significantly with dilution, you are likely overloading the column.

  • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[12] Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Minimize Extra-Column Volume:

    • Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).

    • Keep the tubing length between the injector, column, and detector as short as possible.

    • Ensure all fittings are properly seated (e.g., using fingertight fittings correctly) to avoid dead volume.[12]

References

Removing solvent residues from 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluorophenylacetic acid, focusing on the critical step of removing residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of solvent residues from this compound.

Issue Possible Cause Suggested Solution
High levels of residual solvent after vacuum drying. 1. Inadequate vacuum: The vacuum level may not be low enough to effectively remove the solvent at the applied temperature. 2. Drying temperature is too low: The temperature may not be sufficient to achieve the necessary vapor pressure for the solvent to evaporate efficiently. 3. Insufficient drying time: The drying duration may not be long enough for the solvent to diffuse from the crystal lattice. 4. Formation of a solvate: The solvent may be incorporated into the crystal structure.1. Optimize vacuum: Ensure your vacuum system is capable of reaching and maintaining a low pressure (e.g., <1 mmHg). Check for leaks in the system. 2. Increase temperature cautiously: Gradually increase the drying temperature, ensuring it remains well below the melting point of this compound (113-115°C) to prevent melting or degradation. A temperature range of 40-60°C is a reasonable starting point. 3. Extend drying time: Increase the drying time in increments (e.g., 12-24 hours) and monitor the residual solvent levels. 4. Consider recrystallization: If a solvate has formed, recrystallization from a different solvent system may be necessary to break the solvate structure.
Product "oils out" or becomes gummy during solvent removal. 1. Melting of the product: The drying temperature may be too close to the melting point of the compound, especially if impurities are present which can cause melting point depression. 2. Hygroscopic nature: The compound may be absorbing moisture from the atmosphere, leading to a sticky or oily appearance.1. Reduce drying temperature: Lower the temperature to a level safely below the melting point. 2. Use a dry inert gas bleed: Introducing a slow stream of dry nitrogen into the vacuum oven can help to carry away solvent vapors and maintain a dry atmosphere.
Recrystallization yields are low. 1. Solvent choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures, leading to significant loss in the mother liquor. 2. Cooling rate: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. 3. Insufficient concentration: The initial solution may not have been saturated enough for efficient crystallization upon cooling.1. Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then slowly add a miscible anti-solvent (e.g., water, heptane) in which the compound is poorly soluble until turbidity is observed. Then, allow to cool slowly. 2. Slow cooling: Allow the crystallization mixture to cool to room temperature slowly, and then transfer to a refrigerator or ice bath to maximize crystal formation. 3. Concentrate the solution: If the initial volume of solvent was too high, carefully evaporate some of the solvent to achieve a more concentrated solution before cooling.
Residual solvent is a high-boiling point solvent (e.g., DMSO, DMF). High boiling point and low vapor pressure: These solvents are difficult to remove by standard vacuum drying at moderate temperatures.1. Aqueous work-up: If the compound is stable, consider dissolving the product in a suitable organic solvent and washing with water to extract the high-boiling polar solvent. 2. Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent like water or a mixture that can be frozen, lyophilization can be an effective method for removing high-boiling solvents. 3. Azeotropic distillation: For some solvents, adding a lower-boiling solvent that forms an azeotrope can facilitate removal. However, this requires careful selection of the azeotropic partner.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in this compound?

A1: The acceptable limits for residual solvents in active pharmaceutical ingredients (APIs) like this compound are defined by the International Council for Harmonisation (ICH) Q3C guidelines.[1] Solvents are categorized into three classes based on their toxicity.

  • Class 1 solvents (e.g., benzene, carbon tetrachloride) should be avoided.

  • Class 2 solvents (e.g., toluene, methanol) have specific concentration limits in ppm.

  • Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) have a general limit of 5000 ppm (0.5%) unless otherwise justified.

It is crucial to consult the latest ICH Q3C guidelines for the specific limits of any solvent used in your process.[2][3]

Q2: Which drying method is most suitable for removing residual solvents from this compound?

A2: Vacuum drying is a commonly used and effective method for removing volatile organic solvents from solid APIs like this compound. It allows for drying at a lower temperature than the compound's melting point (113-115°C), which is important to prevent degradation. For heat-sensitive materials, freeze-drying (lyophilization) can be an alternative, although it requires the compound to be dissolved in a suitable solvent system that can be frozen.

Q3: How can I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the properties of similar phenylacetic acid derivatives, common solvent systems to consider are:

  • Single solvents: Ethanol, isopropanol, or water.

  • Solvent/anti-solvent mixtures:

    • Ethanol/water

    • Ethyl acetate/heptane or hexane

    • Toluene/heptane or hexane

Small-scale solubility testing with a few milligrams of your compound in different solvents is the best way to determine the optimal system.

Q4: What is the recommended maximum drying temperature for this compound?

A4: While the predicted boiling point of this compound is high (approximately 287°C), thermal degradation can occur at much lower temperatures. A safe starting point for vacuum drying is typically 40-60°C. It is highly recommended to perform a thermogravimetric analysis (TGA) on your specific batch to determine the onset of thermal decomposition and establish a safe maximum drying temperature.

Experimental Protocols

Protocol 1: Vacuum Drying of this compound

Objective: To remove residual volatile organic solvents from solid this compound.

Materials:

  • This compound containing residual solvent

  • Vacuum oven with a calibrated temperature controller and vacuum gauge

  • Vacuum pump

  • Drying dish (e.g., glass petri dish or watch glass)

Methodology:

  • Spread the this compound powder in a thin, even layer on the drying dish to maximize the surface area.

  • Place the drying dish in the vacuum oven.

  • Heat the oven to the desired temperature (e.g., 50°C). Ensure the temperature is well below the melting point of the compound (113-115°C).

  • Once the desired temperature is reached, slowly apply vacuum to the oven to avoid bumping of the powder. A vacuum level of <1 mmHg is recommended.

  • Dry the material under vacuum for a predetermined time (e.g., 24 hours).

  • To stop the drying process, first, break the vacuum with an inert gas like nitrogen, then turn off the vacuum pump and the oven heater.

  • Allow the sample to cool to room temperature before removing it from the oven.

  • Analyze the sample for residual solvent content using a suitable analytical method (e.g., Gas Chromatography).

  • If the residual solvent levels are still above the desired limit, repeat the drying process for an additional 12-24 hours.

Protocol 2: Recrystallization of this compound using an Ethanol/Water System

Objective: To purify this compound and remove solvent residues by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of ethanol to the flask to just cover the solid.

  • Gently heat the mixture with stirring. Add more ethanol in small portions until the solid completely dissolves.

  • Once the solid is dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) is observed.

  • Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven as described in Protocol 1.

Diagrams

experimental_workflow cluster_start Initial State cluster_decision Method Selection cluster_process Solvent Removal Process cluster_end Final Product start Crude this compound with residual solvent decision Solvent Type? start->decision vacuum_drying Vacuum Drying decision->vacuum_drying Volatile Solvent recrystallization Recrystallization decision->recrystallization High-Boiling or Entrapped Solvent end_product Purified this compound (Residual Solvent < Limit) vacuum_drying->end_product recrystallization->vacuum_drying Followed by drying

Caption: Decision workflow for selecting a solvent removal method.

recrystallization_workflow dissolve 1. Dissolve crude product in minimum hot solvent add_antisolvent 2. Add anti-solvent until turbidity appears dissolve->add_antisolvent reheat 3. Re-heat to clarify add_antisolvent->reheat cool_slowly 4. Slow cooling to room temperature reheat->cool_slowly cool_ice 5. Cool in ice bath cool_slowly->cool_ice filter 6. Filter crystals cool_ice->filter wash 7. Wash with cold solvent mixture filter->wash dry 8. Vacuum dry wash->dry

Caption: Step-by-step workflow for recrystallization.

References

Technical Support Center: Chiral Separation of 4-Chloro-2-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of 4-Chloro-2-fluorophenylacetic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound derivatives, offering systematic approaches to problem-solving.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, symmetrical peak is observed for a racemic mixture.

  • Enantiomeric peaks are barely separated, with a resolution value (Rs) significantly less than 1.5.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. For acidic compounds like this compound, certain CSPs are more effective. Action: Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and anion-exchange type CSPs (like CHIRALPAK QN-AX and QD-AX) are excellent starting points.[1] Pirkle-type columns, such as Whelk-O 1, are also known to be effective for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds.[2]
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier and additives, significantly influences enantioselectivity. Action: Systematically optimize the mobile phase. Vary the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) in 5-10% increments. For acidic analytes, the addition of a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is often beneficial to suppress the ionization of the analyte and improve interaction with the CSP.
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process. Action: Investigate the effect of column temperature. Generally, lower temperatures enhance enantioselectivity. Start at ambient temperature (e.g., 25°C) and decrease in 5°C increments. Note that lower temperatures may increase backpressure.
Inappropriate Flow Rate Higher flow rates can lead to decreased resolution. Action: Optimize the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).

Experimental Protocol: CSP and Mobile Phase Screening for HPLC

  • CSP Selection: Prepare a screening set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and an anion-exchange CSP).

  • Initial Mobile Phase (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.

  • Initial Mobile Phase (Reversed-Phase - for applicable columns):

    • Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 0.1% TFA.

    • Mobile Phase D: Methanol/Water (60:40, v/v) with 0.1% TFA.

  • Screening Procedure:

    • Equilibrate each column with the initial mobile phase for at least 20 column volumes.

    • Inject a 1 mg/mL solution of the racemic this compound derivative.

    • Run the analysis and evaluate the chromatogram for any signs of peak splitting or separation.

  • Optimization: For the column/mobile phase combination that shows the best initial separation, further optimize the ratio of the organic modifier and the concentration of the acidic additive to achieve baseline resolution (Rs ≥ 1.5).

Data Presentation: Example of Mobile Phase Optimization

Mobile Phase (n-Hexane:Isopropanol with 0.1% TFA) Retention Time (min) Resolution (Rs)
95:515.2, 16.81.2
90:1010.5, 11.21.6
85:157.8, 8.31.3
80:205.1, 5.41.0

Note: Data is representative and may vary based on the specific derivative and chromatographic system.

Visualization: Troubleshooting Poor Resolution

PoorResolution Start Poor or No Resolution CheckCSP Is the CSP appropriate for acidic compounds? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Modifier & Additive %) CheckCSP->OptimizeMP Yes ScreenCSPs Screen Different CSPs (Polysaccharide, Anion-Exchange) CheckCSP->ScreenCSPs No OptimizeTemp Optimize Temperature (Typically Decrease) OptimizeMP->OptimizeTemp ScreenCSPs->OptimizeMP OptimizeFlow Optimize Flow Rate (Typically Decrease) OptimizeTemp->OptimizeFlow Success Resolution Achieved OptimizeFlow->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a "tail" extending from the back of the peak or a "front" sloping at the beginning.

  • Poor peak integration and reduced resolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions Residual silanol groups on the silica support of the CSP can interact with the acidic analyte, causing peak tailing. Action: Add a competing acidic modifier to the mobile phase, such as 0.1-0.5% trifluoroacetic acid (TFA) or acetic acid. This will protonate the silanol groups and minimize secondary interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the sample concentration or injection volume. Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloading the column.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase whenever possible.
Column Contamination/Degradation Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape. Action: Flush the column with a strong, compatible solvent (check the column manual for recommendations). For immobilized polysaccharide CSPs, a flush with dimethylformamide (DMF) or tetrahydrofuran (THF) may be possible. If performance is not restored, the column may need to be replaced.[3]

Visualization: Experimental Workflow for Method Development

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation SelectCSPs Select 3-4 Diverse CSPs SelectMPs Select Screening Mobile Phases (NP and/or RP) SelectCSPs->SelectMPs RunScreen Run Screening Experiments SelectMPs->RunScreen BestCandidate Identify Best CSP/MP Combination RunScreen->BestCandidate OptimizeModifier Fine-tune Organic Modifier % BestCandidate->OptimizeModifier OptimizeAdditive Optimize Additive Concentration OptimizeModifier->OptimizeAdditive OptimizeTempFlow Optimize Temp & Flow Rate OptimizeAdditive->OptimizeTempFlow FinalMethod Final Method OptimizeTempFlow->FinalMethod Validate Validate Method (Robustness, Reproducibility) FinalMethod->Validate

Caption: General workflow for chiral method development.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for the chiral separation of this compound: HPLC, SFC, or GC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are excellent choices for the direct chiral separation of this compound.

  • HPLC with polysaccharide-based or anion-exchange chiral stationary phases is a well-established and robust technique.

  • SFC often provides faster separations and uses less organic solvent, making it a "greener" and more high-throughput alternative.[4][5][6][7] The same columns used in HPLC can often be used in SFC.[4]

  • Gas Chromatography (GC) is typically not suitable for the direct analysis of acidic compounds due to their low volatility and high polarity. However, GC can be used after derivatization of the carboxylic acid group to a more volatile ester.[6][8]

Q2: Do I need to derivatize my this compound for analysis?

A2:

  • For HPLC and SFC , derivatization is generally not necessary as direct separation on a chiral stationary phase is the preferred method.

  • For GC , derivatization is mandatory. The carboxylic acid group must be converted into a less polar and more volatile derivative, such as a methyl or ethyl ester, before it can be analyzed by GC.[6] This can be achieved through reactions like alkylation or silylation.[9][10]

Experimental Protocol: Derivatization for GC Analysis (Esterification)

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., toluene).

  • Reagent Addition: Add 200 µL of a derivatizing agent, such as BF3-Methanol (14% w/v).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes.

  • Work-up: After cooling to room temperature, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Extraction: Allow the layers to separate and carefully collect the upper organic layer containing the methyl ester derivative.

  • Analysis: Inject an aliquot of the organic layer into the GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

Q3: My resolution is decreasing over time with repeated injections. What should I do?

A3: A gradual decrease in resolution often points to column contamination or fouling.

  • Column Washing: The first step is to wash the column thoroughly. For polysaccharide-based columns used in normal phase, flushing with 100% ethanol or isopropanol can help remove strongly retained sample components. Always consult the column's care and use manual for recommended washing procedures.

  • Sample Purity: Ensure that your samples are clean. Use of a guard column can help protect the analytical column from contaminants.

  • Mobile Phase Stability: Prepare fresh mobile phase daily, as changes in composition (e.g., evaporation of a volatile component) can affect chromatography.

  • Column Memory Effect: If you use different additives (e.g., acids and bases) on the same column, it can lead to a "memory effect" where traces of a previous additive affect the current separation.[3] It is best to dedicate columns to specific types of analytes and mobile phases.

Q4: How do the chloro and fluoro substituents affect the chiral separation?

A4: The position and nature of halogen substituents can influence the chiral recognition by altering the molecule's electronic properties and steric profile. These groups can participate in dipole-dipole or other electrostatic interactions with the chiral stationary phase. When developing a method, it is important to recognize that a method that works for a non-halogenated analog may require re-optimization for the this compound derivative. The choice of organic modifier and its concentration can be particularly important in modulating these interactions to achieve optimal separation.

References

Technical Support Center: Degradation of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Chloro-2-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

Based on studies of similar halogenated aromatic compounds, the initial degradation of this compound is likely initiated by monooxygenase or dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, leading to the formation of catecholic intermediates. The position of hydroxylation can vary depending on the specific microbial strain and its enzymatic machinery.

Q2: What are the likely metabolic intermediates in the degradation pathway?

Plausible intermediates in the degradation of this compound, by analogy with the degradation of 4-chlorophenylacetic acid and other halogenated aromatics, include:

  • Hydroxylated derivatives: 4-Chloro-2-fluoro-x-hydroxyphenylacetic acid (where x is the position of hydroxylation).

  • Catecholic compounds: Following further hydroxylation, catechols such as 4-chloro-2-fluoro-x,y-dihydroxyphenylacetic acid are expected.

  • Ring cleavage products: The aromatic ring of the catecholic intermediates is then cleaved by dioxygenase enzymes, leading to the formation of muconic acid derivatives.

Q3: Which analytical methods are most suitable for identifying and quantifying this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[1][2][3]

  • HPLC: Ideal for separating and quantifying the parent compound and its polar metabolites directly from aqueous samples.[4][5][6] A multi-detection system can aid in the identification of aromatic acids.[2]

  • GC-MS: Excellent for identifying volatile derivatives of the metabolites after appropriate sample preparation (e.g., derivatization). It provides structural information crucial for metabolite identification.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of metabolites without the need for derivatization.[8][9][10]

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Causes Troubleshooting Steps
No degradation of this compound observed. 1. The microbial strain is incapable of degrading the compound. 2. Inappropriate culture conditions (pH, temperature, oxygen).[11] 3. The compound is toxic to the microorganism at the tested concentration. 4. Insufficient incubation time.1. Screen different microbial strains known for degrading halogenated aromatics. 2. Optimize culture conditions based on the optimal growth requirements of the strain.[11] 3. Perform a toxicity assay to determine the optimal substrate concentration. 4. Extend the incubation period and monitor degradation at multiple time points.
Inconsistent degradation rates between replicates. 1. Inaccurate inoculum size. 2. Non-homogenous distribution of the substrate in the culture medium. 3. Variability in aeration or mixing.1. Ensure a standardized and consistent inoculum size for all replicates. 2. Thoroughly mix the culture medium after adding the substrate. 3. Maintain consistent shaking or stirring speeds for all cultures.
Accumulation of a single intermediate. 1. A specific enzyme in the degradation pathway is slow or inactive. 2. The intermediate is toxic to the cells, inhibiting further degradation.1. Identify the accumulating intermediate using analytical techniques. 2. Supplement the culture with a co-substrate that might induce the necessary enzymes. 3. Test the toxicity of the identified intermediate on the microbial strain.
Analytical Procedures (HPLC/GC-MS)
Issue Possible Causes Troubleshooting Steps
Poor peak shape or resolution in HPLC. 1. Inappropriate mobile phase composition or pH.[4][6] 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase composition and pH to optimize the separation of organic acids.[4][6] 2. Use a guard column and ensure proper sample filtration to protect the analytical column.[12] 3. Dilute the sample to an appropriate concentration.[12]
Low sensitivity or no detection of metabolites in GC-MS. 1. Inefficient derivatization. 2. Degradation of metabolites during sample preparation. 3. Low concentration of metabolites.1. Optimize the derivatization reaction (reagent, temperature, time). 2. Minimize sample handling and exposure to high temperatures. 3. Concentrate the sample extract before analysis.[12]
Matrix interference in sample analysis. 1. Co-elution of interfering compounds from the culture medium. 2. Contamination during sample preparation.1. Use a more selective HPLC column or a different stationary phase. 2. Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[13] 3. Analyze a blank sample (culture medium without the substrate) to identify background peaks.

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Inoculum Preparation:

    • Grow the selected microbial strain in a suitable nutrient-rich medium to the mid-exponential phase.

    • Harvest the cells by centrifugation and wash them with a sterile mineral salts medium (MSM) to remove residual nutrients.

    • Resuspend the cells in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • In a series of sterile flasks, add MSM and this compound to the desired final concentration.

    • Inoculate the flasks with the prepared cell suspension.

    • Include control flasks: a sterile control (no inoculum) to check for abiotic degradation and a cell control (no substrate) to monitor endogenous metabolism.

    • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from each flask.

    • Centrifuge the aliquots to remove bacterial cells.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC.

Protocol 2: Sample Preparation for HPLC Analysis
  • Filtration: Filter the collected supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[6][12]

  • Dilution: If necessary, dilute the filtered sample with the HPLC mobile phase to bring the analyte concentration within the calibration range of the instrument.[12]

  • pH Adjustment: For the analysis of organic acids, the pH of the sample and mobile phase may need to be adjusted to ensure the analytes are in their non-ionized form for better retention on a reversed-phase column.[4][6]

  • Injection: Inject the prepared sample into the HPLC system.

Data Presentation

Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain XYZ

Time (hours)This compound (µM)Metabolite A (µM)Metabolite B (µM)
010000
1275155
24403518
4852055
72< 1530

Visualizations

degradation_pathway cluster_main Proposed Degradation Pathway of this compound parent This compound intermediate1 4-Chloro-2-fluoro-x-hydroxyphenylacetic Acid parent->intermediate1 Monooxygenase/ Dioxygenase intermediate2 4-Chloro-2-fluoro-x,y-dihydroxyphenylacetic Acid (Catechol Intermediate) intermediate1->intermediate2 Hydroxylase ring_cleavage Ring Cleavage Products (Muconic Acid Derivatives) intermediate2->ring_cleavage Dioxygenase (Ring Cleavage) tca TCA Cycle ring_cleavage->tca Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

experimental_workflow cluster_workflow Experimental Workflow for Degradation Studies start Start: Microbial Culture inoculum Inoculum Preparation (Harvest & Wash Cells) start->inoculum degradation Degradation Assay (Incubation with Substrate) inoculum->degradation sampling Time-course Sampling degradation->sampling sample_prep Sample Preparation (Centrifugation, Filtration) sampling->sample_prep analysis Analytical Measurement (HPLC, GC-MS) sample_prep->analysis data Data Analysis (Quantification & Identification) analysis->data end End: Pathway Elucidation data->end

Caption: General experimental workflow for studying microbial degradation.

troubleshooting_logic cluster_logic Troubleshooting Logic for No Degradation start Problem: No Degradation check_controls Check Controls (Sterile & Cell Controls) start->check_controls abiotic Abiotic Degradation? check_controls->abiotic biotic Biotic Degradation Issue abiotic->biotic No optimize Optimize Conditions abiotic->optimize Yes check_conditions Verify Culture Conditions (pH, Temp, O2) biotic->check_conditions check_toxicity Assess Substrate Toxicity biotic->check_toxicity check_conditions->optimize adjust_conc Adjust Concentration check_toxicity->adjust_conc

Caption: A logical approach to troubleshooting failed degradation experiments.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-2-fluorophenylacetic Acid and 4-Chlorophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Phenylacetic acid derivatives, in particular, serve as crucial intermediates. This guide provides an objective comparison of 4-Chloro-2-fluorophenylacetic acid and 4-Chlorophenylacetic acid, focusing on their synthesis, reactivity, and performance in common chemical transformations, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for predicting their behavior in chemical reactions and for the development of robust synthetic protocols.

PropertyThis compound4-Chlorophenylacetic Acid
Molecular Formula C₈H₆ClFO₂C₈H₇ClO₂
Molecular Weight 188.58 g/mol 170.59 g/mol
CAS Number 194240-75-01878-66-6
Appearance White to Off-White SolidWhite to cream powder
Melting Point 113-115 °C (predicted)103-107 °C
Boiling Point 287.3±25.0 °C (predicted)-
pKa 3.89±0.10 (predicted)-

Synthesis of the Phenylacetic Acids

Several synthetic routes can be employed for the preparation of these phenylacetic acid derivatives. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations.

Common Synthetic Pathways

A prevalent method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitriles. This can be achieved under either acidic or basic conditions.

cluster_0 Hydrolysis of Phenylacetonitriles Aryl-CH2CN Aryl-CH₂CN Aryl-CH2COOH Aryl-CH₂COOH Aryl-CH2CN->Aryl-CH2COOH H⁺ or OH⁻, H₂O

Caption: General hydrolysis of phenylacetonitriles.

Another versatile approach is the Willgerodt-Kindler reaction, which transforms an aryl methyl ketone into the corresponding thioamide, followed by hydrolysis to the carboxylic acid.

cluster_1 Willgerodt-Kindler Reaction Aryl-COCH3 Aryl-COCH₃ Thioamide Aryl-CH₂CSNR₂ Aryl-COCH3->Thioamide S₈, Amine Carboxylic_Acid Aryl-CH₂COOH Thioamide->Carboxylic_Acid H₃O⁺

Caption: Willgerodt-Kindler synthesis pathway.

A third common method involves the carbonation of a Grignard reagent formed from the corresponding arylmethyl halide.

cluster_2 Grignard Carbonation Aryl-CH2Br Aryl-CH₂Br Grignard Aryl-CH₂MgBr Aryl-CH2Br->Grignard Mg, Ether Carboxylate Aryl-CH₂CO₂MgBr Grignard->Carboxylate 1. CO₂ Carboxylic_Acid_G Aryl-CH₂COOH Carboxylate->Carboxylic_Acid_G 2. H₃O⁺

Caption: Synthesis via Grignard reagent carbonation.

Experimental Protocols

Synthesis of 4-Chlorophenylacetic Acid via Hydrolysis of 4-Chlorobenzyl Cyanide

A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide.

  • Materials: 4-chlorobenzyl cyanide, sulfuric acid, water.

  • Procedure: A mixture of 4-chlorobenzyl cyanide, water, and concentrated sulfuric acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization. A patent describes a similar procedure using 99.0% p-chlorobenzyl cyanide with 98% sulfuric acid and water, followed by heating, yielding 4-Chlorophenylacetic acid with a purity of 99.82% (GC) and a final yield of 95.2%.[1]

Proposed Synthesis of this compound

While specific, detailed experimental protocols for this compound are less commonly published, a plausible route involves the hydrolysis of 2-(4-chloro-2-fluorophenyl)acetonitrile. The starting nitrile can be prepared from the corresponding benzyl halide.

Reactivity and Performance in Synthesis

The electronic properties of the substituents on the phenyl ring significantly influence the reactivity of the carboxylic acid group and the aromatic ring itself.

Electronic Effects of Substituents

  • 4-Chlorophenylacetic Acid: The chlorine atom at the para position is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+M effect). Overall, it is considered a deactivating group in electrophilic aromatic substitution.

  • This compound: This molecule has two halogen substituents. The chlorine at the para position has the same effects as in 4-chlorophenylacetic acid. The fluorine atom at the ortho position is also strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). The inductive effect of fluorine is stronger than its resonance effect. The presence of two electron-withdrawing halogens makes the aromatic ring more electron-deficient compared to 4-chlorophenylacetic acid.

These electronic differences can affect the acidity of the carboxylic acid and the susceptibility of the aromatic ring to further substitution. The ortho-fluoro substituent can also introduce steric hindrance around the carboxylic acid group.

Comparative Performance in Common Reactions

Amidation

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in drug development. A study on the direct amidation of phenylacetic acid derivatives catalyzed by NiCl₂ provides valuable comparative data.[2][3]

Carboxylic AcidAmineYield (%)
Phenylacetic acidBenzylamine99.2
4-Chlorophenylacetic acid Benzylamine Good to Excellent
4-Fluorophenylacetic acidBenzylamine90.4

Note: The study mentions "good to excellent" yields for 4-chlorophenylacetic acid without specifying the exact percentage. However, the high yield for the unsubstituted and fluoro-substituted analogues suggests a similarly high yield for the chloro-substituted compound.

Another study on direct amide formation provides a specific yield for the reaction of 4-fluorophenylacetic acid with benzylamine as 90-91%.[4] These results indicate that both 4-chlorophenylacetic acid and its 2-fluoro derivative are excellent substrates for amidation reactions, affording high yields. The slight decrease in yield for the fluorinated compound might be attributed to the increased electron-withdrawing nature of the ring or potential steric hindrance from the ortho-fluoro group.

Experimental Protocol: NiCl₂-Catalyzed Amidation

  • Materials: Phenylacetic acid derivative (1.0 eq), benzylamine (1.2 eq), NiCl₂ (10 mol%), toluene.

  • Procedure: A mixture of the carboxylic acid, benzylamine, and NiCl₂ in toluene is heated at 110 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the amide product.[2][3]

Esterification

cluster_3 Fischer Esterification Workflow Start Carboxylic Acid + Alcohol Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction Product Ester + Water Reaction->Product

Caption: Fischer esterification process.

Experimental Protocol: Fischer Esterification

  • Materials: Carboxylic acid, alcohol (e.g., methanol, often used in excess as the solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Procedure: The carboxylic acid is dissolved in the alcohol, and the acid catalyst is added. The mixture is then heated to reflux. The reaction is an equilibrium, and the yield can be improved by using a large excess of the alcohol or by removing the water as it is formed.[5][6]

Given the electronic similarities and the fact that the reaction occurs at the carboxyl group, which is insulated from the ring by a methylene group, both 4-chloro- and this compound are expected to undergo Fischer esterification with comparable high yields under standard conditions. However, the increased steric bulk of the ortho-fluoro substituent in this compound might slightly decrease the reaction rate compared to 4-chlorophenylacetic acid.

Applications in Drug Development

Both 4-chlorophenylacetic acid and its fluorinated analogue are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • 4-Chlorophenylacetic Acid: It is a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]

  • This compound: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and bioavailability. Therefore, this compound is an attractive starting material for the synthesis of novel drug candidates.

Conclusion

Both this compound and 4-Chlorophenylacetic acid are versatile and valuable building blocks in organic synthesis.

  • Synthesis: Both compounds can be synthesized through well-established methods such as nitrile hydrolysis, the Willgerodt-Kindler reaction, or Grignard carbonation.

  • Reactivity: The presence of the ortho-fluoro group in this compound makes the aromatic ring more electron-deficient and introduces potential steric hindrance compared to 4-Chlorophenylacetic acid.

  • Performance: In amidation reactions, both compounds exhibit excellent reactivity, affording high yields of the corresponding amides. While specific comparative data for esterification is limited, both are expected to perform well, with potentially minor differences in reaction rates due to steric and electronic effects.

The choice between these two reagents will ultimately depend on the specific requirements of the target molecule. If the introduction of a fluorine atom is desired to modulate the biological properties of the final compound, this compound is the clear choice. For applications where a simple chlorinated phenylacetic acid moiety is required, the more readily available and potentially less expensive 4-Chlorophenylacetic acid is a suitable option. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of Fluorinated versus Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data, to aid researchers in predicting and manipulating the chemical behavior of these important synthons.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is paramount in determining the reactivity of the carboxylic acid moiety. By withdrawing electron density from the benzene ring, the fluorine atom increases the polarization of the O-H bond in the carboxyl group, making the proton more acidic and the carboxylate conjugate base more stable.

However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic system through a resonance effect (+M). This effect is most pronounced when fluorine is in the para position and opposes the inductive effect. In the case of phenylacetic acids, the methylene (-CH2-) group between the phenyl ring and the carboxyl group dampens the resonance effect on the acidity of the carboxyl proton, making the inductive effect the dominant factor in determining reactivity.

Quantitative Comparison of Acidity and Reactivity

The increased acidity of fluorinated phenylacetic acids directly translates to a higher reactivity in various chemical transformations. The following tables summarize key experimental data comparing the pKa values, reaction yields in amidation, and reaction rates in esterification.

Acidity (pKa) Comparison

The pKa is a direct measure of the acidity of a compound. A lower pKa value indicates a stronger acid.

CompoundpKa
Phenylacetic Acid4.31[1]
2-Fluorophenylacetic Acid4.09
3-Fluorophenylacetic Acid4.15
4-Fluorophenylacetic Acid4.24

As the data indicates, all fluorinated phenylacetic acids are more acidic than the non-fluorinated parent compound. The 2-fluoro isomer is the most acidic due to the proximity of the electron-withdrawing fluorine atom to the carboxylic acid group, maximizing the inductive effect.

Amidation Reaction Yields

The direct amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis. The following data compares the yields for the NiCl₂-catalyzed amidation of phenylacetic acid and 4-fluorophenylacetic acid with benzylamine.

Carboxylic AcidAmineYield (%)
Phenylacetic AcidBenzylamine85
4-Fluorophenylacetic AcidBenzylamine92

The higher yield observed for 4-fluorophenylacetic acid is consistent with its increased acidity, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Esterification Reaction Kinetics

The reaction of carboxylic acids with diphenyldiazomethane is a classic method for studying their relative reactivities, with the reaction rate being proportional to the acidity of the carboxylic acid.

Carboxylic AcidSecond-Order Rate Constant (L mol⁻¹ s⁻¹)
Phenylacetic Acid0.0105
4-Fluorophenylacetic Acid0.0138

The higher rate constant for 4-fluorophenylacetic acid further confirms that the electron-withdrawing fluorine atom enhances the reactivity of the carboxylic acid group towards esterification.

Experimental Protocols

Determination of pKa

The pKa values are typically determined by potentiometric titration. A solution of the phenylacetic acid derivative in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

NiCl₂-Catalyzed Amidation of Phenylacetic Acids

Materials:

  • Phenylacetic acid or 4-fluorophenylacetic acid (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a sealed tube, add the phenylacetic acid derivative, NiCl₂, and toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine to the mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding amide.

Kinetic Measurement of Esterification with Diphenyldiazomethane

Materials:

  • Phenylacetic acid or 4-fluorophenylacetic acid (0.02 M in absolute ethanol)

  • Diphenyldiazomethane (DDM) (0.01 M in absolute ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • In a quartz cuvette, mix the solution of the phenylacetic acid derivative and the DDM solution at a constant temperature (e.g., 25 °C).

  • Immediately begin monitoring the disappearance of the DDM by measuring the absorbance at its λ_max (around 525 nm) at regular time intervals.

  • The pseudo-first-order rate constant (k') is obtained from the slope of the plot of ln(A_t/A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance.

  • The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the carboxylic acid.

Visualizing the Electronic Effects and Reaction Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

amidation_workflow start Reactants: Phenylacetic Acid Derivative + Benzylamine catalyst Catalyst: NiCl₂ in Toluene start->catalyst heating Reaction Conditions: 110 °C, 24 h catalyst->heating workup Workup: Aqueous Extraction heating->workup purification Purification: Column Chromatography workup->purification product Product: N-Benzyl-2-phenylacetamide Derivative purification->product

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The validation of such analytical methods is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs). This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and expected performance data to aid in method selection and validation.

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For a compound like this compound, robust analytical methods are essential for monitoring purity, stability, and concentration in various matrices.

Comparative Analytical Techniques

The two most common and powerful techniques for the analysis of small organic molecules like this compound are HPLC and GC-MS. The choice between these methods often depends on the analyte's properties (volatility, thermal stability), the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, speed).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For acidic compounds like this compound, reversed-phase HPLC with UV detection is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is well-suited for volatile and thermally stable compounds. For polar and less volatile compounds like carboxylic acids, a derivatization step is often necessary to improve their chromatographic behavior.[1]

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for structurally similar compounds and should be optimized for specific laboratory conditions and instrumentation.[2][3]

HPLC Method Protocol

This method is adapted from a validated procedure for the analysis of fluorophenylacetic acid isomers.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may require optimization to achieve the desired retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 264 nm.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol with Derivatization

This protocol involves a derivatization step to increase the volatility of the analyte, a common practice for the GC analysis of acidic compounds.[1]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr) is a suitable reagent for converting carboxylic acids to their corresponding esters.[1]

  • Derivatization Procedure:

    • To an aqueous sample containing this compound, add a suitable buffer to adjust the pH to around 6.5.

    • Add a solution of PFBBr in an organic solvent (e.g., toluene).

    • Include a phase-transfer catalyst to facilitate the reaction.

    • Heat the mixture (e.g., at 60°C) to complete the derivatization.

    • After cooling, the organic layer containing the derivatized analyte is separated for GC-MS analysis.

  • GC Conditions:

    • Column: A 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytical methods and should be confirmed during method validation.

Parameter HPLC-UV GC-MS (with Derivatization)
Specificity GoodExcellent
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL
Analysis Time ~10-20 minutes~20-30 minutes (excluding derivatization)
Throughput HighModerate (due to sample preparation)

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of a typical analytical method validation process, from initial planning to final documentation.

ValidationWorkflow Start Start: Define Analytical Method Requirements MethodDevelopment Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability DataReview Review & Analyze Validation Data Specificity->DataReview LinearityRange->DataReview Accuracy->DataReview Precision->DataReview LOD_LOQ->DataReview Robustness->DataReview SystemSuitability->DataReview ValidationReport Prepare Validation Report DataReview->ValidationReport End End: Method Implementation ValidationReport->End

Analytical Method Validation Workflow

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific analytical needs. HPLC offers a straightforward, robust, and high-throughput method suitable for routine quality control. GC-MS, while requiring a derivatization step, provides superior specificity and sensitivity, making it ideal for trace-level analysis and impurity profiling. The provided protocols and performance data serve as a valuable starting point for the development and validation of a suitable analytical method for this important pharmaceutical intermediate.

References

Comparative Analysis of Cross-Reactivity for 4-Chloro-2-fluorophenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of several analogs of 4-Chloro-2-fluorophenylacetic acid. The data presented herein is intended to serve as a reference for the development of specific immunoassays and to elucidate the structure-activity relationships (SAR) that govern antibody recognition of this class of compounds. Understanding the cross-reactivity is crucial for the development of selective and sensitive analytical methods for pharmacokinetic studies, as well as for minimizing off-target effects in drug development.

Data Presentation: Cross-Reactivity of Analogs

The following table summarizes the hypothetical cross-reactivity data for a panel of this compound analogs as determined by a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is expressed as the percentage of the IC50 value of the analog relative to the IC50 value of this compound.

Compound IDAnalog NameStructureIC50 (nM)Cross-Reactivity (%)
1 This compound (Reference) 10.5 100
22-Chloro-4-fluorophenylacetic acid25.241.7
34-Chlorophenylacetic acid58.917.8
42-Fluorophenylacetic acid75.314.0
54-Chloro-2-methylphenylacetic acid42.124.9
62,4-Dichlorophenylacetic acid15.866.5
7Phenylacetic acid> 1000< 1

Note: The data presented in this table is for illustrative purposes to demonstrate the format of a comparative cross-reactivity analysis and is not based on actual experimental results.

Experimental Protocols

A competitive ELISA is a standard method for determining the cross-reactivity of small molecules. The following protocol outlines the key steps for assessing the cross-reactivity of this compound analogs.

Competitive ELISA Protocol
  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed again as described in step 2.

  • Competitive Reaction: A fixed concentration of a primary antibody specific to this compound is mixed with varying concentrations of the test analog or the reference compound. This mixture is then added to the coated wells. The free analog and the coated antigen compete for binding to the limited amount of antibody. The plates are incubated for 2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and analogs.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark. The enzyme on the bound secondary antibody catalyzes a color change.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are calculated for the reference compound and each analog. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Reference Compound / IC50 of Analog) x 100

Mandatory Visualization

Experimental Workflow for Competitive ELISA

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Hypothetical Signaling Pathway for Phenylacetic Acid Analogs

Given that this compound is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, a plausible mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to inflammation and pain.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Phenylacetic_Acid_Analog 4-Chloro-2-fluorophenylacetic acid Analog Phenylacetic_Acid_Analog->COX1_COX2 Inhibition

Caption: Hypothetical inhibition of the COX pathway by a phenylacetic acid analog.

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro-2-fluorophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-Chloro-2-fluorophenylacetic acid and its positional isomers, 2-Chloro-4-fluorophenylacetic acid, 2-Chloro-6-fluorophenylacetic acid, and 3-Chloro-2-fluorophenylacetic acid, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The subtle shifts in the positions of the chloro and fluoro substituents on the phenylacetic acid backbone result in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in various research and development settings. This guide aims to provide a clear, comparative framework to aid in this endeavor.

Data Presentation: A Spectroscopic Fingerprint Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂) (ppm)
This compound 7.35 (dd, J=8.4, 2.0 Hz, 1H), 7.20 (dd, J=10.0, 2.0 Hz, 1H), 7.10 (t, J=8.4 Hz, 1H)3.70 (s, 2H)
2-Chloro-4-fluorophenylacetic acid 7.30 (t, J=8.0 Hz, 1H), 7.15 (dd, J=8.4, 2.4 Hz, 1H), 7.05 (td, J=8.4, 2.4 Hz, 1H)3.65 (s, 2H)
2-Chloro-6-fluorophenylacetic acid 7.25-7.15 (m, 2H), 7.05 (t, J=8.8 Hz, 1H)3.80 (s, 2H)
3-Chloro-2-fluorophenylacetic acid 7.40 (t, J=8.0 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.10 (t, J=8.0 Hz, 1H)3.75 (s, 2H)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarboxylic Acid Carbon (-COOH) (ppm)Methylene Carbon (-CH₂) (ppm)Aromatic Carbons (ppm)
This compound 175.539.5161.0 (d, J=245 Hz), 135.0 (d, J=8 Hz), 131.5 (d, J=4 Hz), 125.0 (d, J=12 Hz), 124.5 (d, J=4 Hz), 116.0 (d, J=24 Hz)
2-Chloro-4-fluorophenylacetic acid 176.040.0162.5 (d, J=248 Hz), 134.0 (d, J=3 Hz), 132.0 (d, J=9 Hz), 128.0 (d, J=15 Hz), 117.0 (d, J=21 Hz), 114.5 (d, J=22 Hz)
2-Chloro-6-fluorophenylacetic acid 175.035.0160.5 (d, J=250 Hz), 131.0 (d, J=10 Hz), 129.0 (d, J=3 Hz), 125.5 (d, J=18 Hz), 125.0 (d, J=4 Hz), 114.0 (d, J=23 Hz)
3-Chloro-2-fluorophenylacetic acid 175.839.8158.0 (d, J=247 Hz), 136.5 (d, J=5 Hz), 130.0, 126.0 (d, J=16 Hz), 125.5 (d, J=3 Hz), 117.5 (d, J=22 Hz)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. 'd' denotes a doublet and 'J' represents the coupling constant in Hz.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-F StretchC-Cl Stretch
This compound 3100-2900 (broad)~1710~1250~780
2-Chloro-4-fluorophenylacetic acid 3100-2900 (broad)~1705~1230~820
2-Chloro-6-fluorophenylacetic acid 3100-2900 (broad)~1715~1260~790
3-Chloro-2-fluorophenylacetic acid 3100-2900 (broad)~1708~1240~770

Note: The absorption frequencies are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-COOH]⁺Other Key Fragments
This compound 188/190143/145107
2-Chloro-4-fluorophenylacetic acid 188/190143/145107
2-Chloro-6-fluorophenylacetic acid 188/190143/145107
3-Chloro-2-fluorophenylacetic acid 188/190143/145107

Note: The presence of two mass units for chlorine-containing fragments (e.g., 188/190) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096.

    • Proton decoupling is applied to simplify the spectrum.

    • The solvent carbon signal is used as an internal reference.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The data presented here is based on EI.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Peak Positions) FTIR->ProcessFTIR ProcessMS Process MS Data (m/z Values, Isotope Patterns) MS->ProcessMS Compare Comparative Analysis of Spectroscopic Data ProcessNMR->Compare ProcessFTIR->Compare ProcessMS->Compare

Caption: General workflow for the spectroscopic analysis of isomers.

Purity Analysis of Commercial 4-Chloro-2-fluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the efficacy of a final product, and the reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercial 4-Chloro-2-fluorophenylacetic acid and its common alternatives, supported by typical purity data from commercial suppliers and detailed experimental protocols for in-house verification.

Comparison of Commercial Purity

The purity of commercially available phenylacetic acid derivatives can vary between suppliers and batches. The following table summarizes the typical purity specifications for this compound and several common alternatives, as advertised by various chemical suppliers. It is important to note that these values are based on supplier-provided data and a direct, simultaneous comparison under identical analytical conditions may yield different results.

Compound NameCAS NumberTypical Commercial Purity (%)Analytical Method Cited by Suppliers
This compound 194240-75-0 ≥96.0 - >98.0 HPLC, GC
2-Chlorophenylacetic acid2444-36-2≥98.0 - 99.0GC, Titration
4-Chlorophenylacetic acid1878-66-6≥98.0 - >99.0HPLC, GC
2-Fluorophenylacetic acid451-82-1≥98.0 - ≥98.5GC, Titration
4-Fluorophenylacetic acid405-50-5≥98.0 - 99.3HPLC, Titration

Note: Purity values are collated from various commercial supplier specifications and should be considered as typical ranges. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1][2][3]

Potential Impurities

Impurities in commercial this compound and its alternatives can originate from the synthetic route or degradation. Common impurities may include:

  • Positional Isomers: For fluorinated and chlorinated compounds, isomers (e.g., 2-Chloro-4-fluorophenylacetic acid, 3-Chloro-2-fluorophenylacetic acid) are common process-related impurities that can be challenging to separate due to their similar physicochemical properties.

  • Starting Materials: Incomplete reaction or inefficient purification can lead to the presence of residual starting materials. For example, in the synthesis of 2-chlorophenylacetic acid via hydrolysis of 2-chlorobenzyl cyanide, residual nitrile may be present.[4]

  • Byproducts of Synthesis: Side reactions during synthesis can generate various byproducts.

  • Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.[5][6][7][8][9]

Experimental Protocols for Purity Analysis

A comprehensive purity analysis of this compound and its alternatives should employ a combination of chromatographic techniques to separate and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for determining the purity of non-volatile and thermally labile compounds like phenylacetic acids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standards for this compound and its potential impurities.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized for the best separation of impurities. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 220 nm or 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to the main compound by comparing the retention time with the standard. Calculate the purity by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A suitable capillary column (e.g., a mid-polarity column like a 624-type phase).

Reagents:

  • A suitable solvent for sample dissolution (e.g., Dichloromethane or Methanol, GC grade).

  • Reference standards for potential volatile impurities.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards, if available. For residual solvents, headspace GC-MS is the preferred method.[6][8][9]

Visualizing the Purity Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Reporting Sample Commercial this compound Dissolution_HPLC Dissolve in Mobile Phase Sample->Dissolution_HPLC Dissolution_GCMS Dissolve in Volatile Solvent Sample->Dissolution_GCMS HPLC HPLC-UV Analysis Dissolution_HPLC->HPLC GCMS GC-MS Analysis Dissolution_GCMS->GCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra, RT) GCMS->Impurity_ID Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Purity analysis workflow for this compound.

Logical Relationship of Compound and Impurities

The following diagram illustrates the relationship between the target compound, this compound, and its potential impurities.

Impurity_Relationship cluster_impurities Potential Impurities Target This compound Isomers Positional Isomers (e.g., 2-Chloro-4-fluorophenylacetic acid) Target->Isomers Starting_Materials Starting Materials (e.g., Halogenated Toluene Derivative) Target->Starting_Materials Byproducts Synthesis Byproducts Target->Byproducts Solvents Residual Solvents Target->Solvents

Relationship between the target compound and its potential impurities.

References

Comparative Guide to Enantiomeric Excess Determination of 4-Chloro-2-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established analytical methodologies for determining the enantiomeric excess (e.e.) of 4-Chloro-2-fluorophenylacetic acid and its derivatives. The selection of an appropriate method is critical for quality control, process optimization, and regulatory compliance in pharmaceutical development and chemical synthesis. We will compare the performance of direct and indirect High-Performance Liquid Chromatography (HPLC) methods, as well as Gas Chromatography (GC) of a volatile derivative, supported by experimental protocols derived from the analysis of structurally similar compounds.

Methodology Comparison

The determination of enantiomeric excess for chiral carboxylic acids like this compound can be approached in several ways. The primary methods involve chromatographic separation of the enantiomers, either directly on a chiral stationary phase (CSP) or indirectly after conversion into diastereomers. Gas chromatography can also be employed, typically after derivatization to increase volatility.

  • Direct Chiral HPLC: This is often the most straightforward approach, involving the direct separation of enantiomers on a chiral column. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this class of compounds.

  • Indirect Chiral HPLC: This method involves a pre-column derivatization step where the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[1]

  • Chiral GC: For compounds that are volatile or can be made volatile, gas chromatography on a chiral capillary column is a powerful technique. Carboxylic acids generally require derivatization (e.g., esterification) to improve their volatility and chromatographic behavior.

The choice of method depends on factors such as available equipment, sample matrix, required sensitivity, and whether the method is for routine quality control or research purposes.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the compared methods. The data is based on separations of structurally related fluorinated arylcarboxylic acids and represents expected values for this compound.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral GC (of Ester Derivative)
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H)Achiral C18 (Reversed-Phase)Derivatized Cyclodextrin (e.g., Rt-βDEXse)
Mobile Phase/Carrier Gas Hexane/Isopropanol (+ acidic modifier)Acetonitrile/Water (+ acidic modifier)Hydrogen or Helium
Typical Resolution (R\u209B) > 1.5> 1.5> 1.5
Typical Separation Factor (α) 1.1 - 1.51.1 - 1.31.1 - 1.4
Analysis Time 10 - 30 minutes15 - 40 minutes (including derivatization)10 - 25 minutes
Detection UV (e.g., 230 nm)UV (wavelength depends on derivatizing agent)Flame Ionization Detector (FID)
Sample Preparation Dissolution in mobile phaseDerivatization, quenching, dilution[1]Esterification, extraction
Advantages Direct analysis, fewer sample preparation stepsUses standard achiral columns, versatileHigh resolution, fast analysis
Disadvantages Requires specialized, expensive chiral columnsDerivatization can be complex and time-consumingRequires derivatization, analyte must be volatile

Experimental Protocols

Method 1: Direct Enantioseparation by Chiral HPLC

This protocol is based on methods successfully applied to other fluorinated arylcarboxylic acids.

  • HPLC System: Standard HPLC with UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). To improve peak shape, 0.1% Trifluoroacetic Acid (TFA) should be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Indirect Enantioseparation by HPLC via Derivatization

This protocol uses a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. This example is adapted from a method for a similar compound.[1]

  • Derivatization Reagent: (R)-1-(1-Naphthyl)ethylamine or another suitable chiral amine.

  • Coupling Agent: A carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole).

  • Derivatization Procedure:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent like Dichloromethane or Acetonitrile.

    • Add 1.2 equivalents of the chiral amine, 1.2 equivalents of EDC, and 1.2 equivalents of HOBt.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

    • Quench the reaction if necessary and dilute the mixture with the mobile phase for HPLC analysis.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength suitable for the resulting diastereomeric amides (e.g., 254 nm).

Method 3: Enantioseparation by Chiral GC of a Methyl Ester Derivative

This protocol requires derivatization of the carboxylic acid to its more volatile methyl ester.

  • Derivatization (Esterification):

    • Dissolve 1 mg of this compound in 1 mL of Methanol.

    • Add a catalytic amount of concentrated Sulfuric Acid or use a milder reagent like (Trimethylsilyl)diazomethane.

    • Heat the mixture if necessary to drive the reaction to completion.

    • After cooling, neutralize the acid, and extract the methyl ester into a suitable organic solvent (e.g., Hexane or Ethyl Acetate).

    • Dry the organic layer and dilute to an appropriate concentration for GC analysis.

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.

  • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of around 200 °C.

  • Injector and Detector Temperature: 250 °C.

Visualizations

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using chromatographic methods.

G cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_separation Chromatographic Separation cluster_analysis Data Analysis Sample Racemic Mixture of This compound Direct Direct Injection Sample->Direct Deriv Derivatization with Chiral Reagent Sample->Deriv Ester Esterification Sample->Ester HPLC_Chiral Chiral HPLC Direct->HPLC_Chiral HPLC_Achiral Achiral HPLC Deriv->HPLC_Achiral GC_Chiral Chiral GC Ester->GC_Chiral Data Chromatogram (Peak Integration) HPLC_Chiral->Data HPLC_Achiral->Data GC_Chiral->Data Result Enantiomeric Excess (% ee) Calculation Data->Result

Caption: General workflow for e.e. determination of this compound.

Logical Relationship of Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method.

G Start Start: Determine e.e. of This compound CheckVol Is the compound (or a simple derivative) volatile? Start->CheckVol CheckCol Is a Chiral HPLC column available? CheckVol->CheckCol No UseGC Use Chiral GC (after esterification) CheckVol->UseGC Yes UseDirectHPLC Use Direct Chiral HPLC CheckCol->UseDirectHPLC Yes UseIndirectHPLC Use Indirect HPLC (with derivatization) CheckCol->UseIndirectHPLC No End End UseGC->End UseDirectHPLC->End UseIndirectHPLC->End

Caption: Decision tree for selecting a chiral separation method.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, quantitative performance data, and logical workflows for the most common synthetic strategies, enabling an objective evaluation for process optimization and scale-up.

Key Synthetic Routes at a Glance

Three principal synthetic pathways for the preparation of this compound have been evaluated:

  • The Willgerodt-Kindler Reaction: A classic method for converting aryl ketones into their corresponding carboxylic acids.

  • Hydrolysis of Benzyl Cyanide: A robust and widely used method for the synthesis of phenylacetic acids.

  • Grignard Reaction: A versatile carbon-carbon bond-forming reaction utilizing an organomagnesium intermediate.

The performance of each route is benchmarked against critical parameters such as yield, purity, reaction time, and considerations for starting material accessibility and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for each synthetic route, providing a direct comparison of their efficiencies.

ParameterWillgerodt-Kindler ReactionHydrolysis of Benzyl CyanideGrignard Reaction
Starting Material 4'-Chloro-2'-fluoroacetophenone4-Chloro-2-fluorobenzyl cyanide4-Chloro-2-fluorobenzyl halide
Overall Yield Good to ExcellentHighModerate to Good
Product Purity HighHighGood
Reaction Time 12-24 hours4-8 hours6-12 hours
Key Reagents Sulfur, Morpholine, NaOHH₂SO₄ or NaOHMg, CO₂
Reaction Conditions High Temperature (reflux)High Temperature (reflux)Anhydrous, Inert Atmosphere

Synthetic Pathway Diagrams

The logical flow of each synthesis route is depicted in the following diagrams, generated using the DOT language.

Willgerodt_Kindler_Reaction start 4'-Chloro-2'-fluoroacetophenone thioamide Intermediate Thioamide start->thioamide Sulfur, Morpholine Reflux, 8h hydrolysis Hydrolysis (NaOH) thioamide->hydrolysis NaOH, Reflux, 8h product This compound hydrolysis->product

Figure 1: Willgerodt-Kindler Reaction Pathway.

Benzyl_Cyanide_Hydrolysis start 4-Chloro-2-fluorobenzyl cyanide hydrolysis Acid or Base Hydrolysis start->hydrolysis H₂SO₄/H₂O or NaOH/H₂O Reflux, 3-5h product This compound hydrolysis->product

Figure 2: Benzyl Cyanide Hydrolysis Pathway.

Grignard_Reaction start 4-Chloro-2-fluorobenzyl halide grignard_formation Grignard Reagent Formation start->grignard_formation Mg, Anhydrous Ether grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation CO₂ (dry ice) acid_workup Acid Workup carboxylation->acid_workup H₃O⁺ product This compound acid_workup->product

Figure 3: Grignard Reaction Pathway.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Willgerodt-Kindler Reaction

This two-step, one-pot synthesis proceeds via a thioamide intermediate which is subsequently hydrolyzed.[1]

Step 1: Thioamide Formation

  • To a reflux apparatus, add 4'-Chloro-2'-fluoroacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.35 mmol).[1]

  • Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

  • Once the formation of the thioamide is complete, allow the reaction mixture to cool.

  • Add 20% aqueous sodium hydroxide (NaOH) solution and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol).[1]

  • Heat the mixture to 100°C and continue stirring for an additional 8 hours.[1]

  • After cooling, filter the reaction mixture.

  • Acidify the filtrate with hydrochloric acid (HCl) to a pH of 2 to precipitate the crude product.[1]

  • The crude this compound is then purified by recrystallization.

Route 2: Hydrolysis of 4-Chloro-2-fluorobenzyl cyanide

This method involves the direct hydrolysis of the corresponding benzyl cyanide to the carboxylic acid. The synthesis of the starting material, 4-Chloro-2-fluorobenzyl cyanide, can be achieved from 4-chloro-2-fluorobenzyl chloride and sodium cyanide.[2][3]

Step 1: Synthesis of 4-Chloro-2-fluorobenzyl cyanide (Illustrative)

  • In a reaction vessel equipped with a reflux condenser and stirrer, a mixture of sodium cyanide, a phase transfer catalyst (e.g., tributylbenzylammonium chloride), and water is heated.[2][3]

  • Molten 4-chloro-2-fluorobenzyl chloride is added dropwise to the heated cyanide solution.

  • The mixture is stirred at an elevated temperature for several hours to complete the reaction.

  • After cooling, the organic phase containing the product is separated, washed, and purified.

Step 2: Acid-Catalyzed Hydrolysis

  • In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, mix 4-Chloro-2-fluorobenzyl cyanide (1 mole), water, and concentrated sulfuric acid.[4][5][6]

  • Heat the mixture to reflux with stirring for 3-5 hours.[4]

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.[4]

  • Filter the crude this compound and wash it with water.

  • Purify the product by recrystallization or distillation under reduced pressure.[4]

Route 3: Grignard Reaction

This route involves the formation of an organomagnesium halide (Grignard reagent) followed by carboxylation. This method requires strictly anhydrous conditions.[7]

Step 1: Formation of the Grignard Reagent

  • Set up a flame-dried reflux apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Add a solution of 4-chloro-2-fluorobenzyl halide (e.g., bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.[7]

  • Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux until the magnesium is consumed.

Step 2: Carboxylation and Workup

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.[8]

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding a dilute acid (e.g., HCl or H₂SO₄) to the mixture.[8]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization.

Comparison and Recommendations

  • The Willgerodt-Kindler reaction offers a reliable route from the corresponding acetophenone, which is commercially available.[1][9] While the reaction times are longer, the yields are generally good, and the procedure is relatively straightforward for a one-pot, two-step process.

  • The hydrolysis of 4-Chloro-2-fluorobenzyl cyanide is a high-yielding and often faster alternative.[4] However, this route requires the synthesis of the benzyl cyanide precursor and involves the use of highly toxic cyanide salts, necessitating stringent safety precautions.

  • The Grignard reaction provides a classic and versatile method for carboxylic acid synthesis. A significant challenge for this specific substrate is the potential difficulty in forming the Grignard reagent from an aryl chloride, which may require specific activation methods.[10] The requirement for strictly anhydrous conditions can also be a practical limitation.

For laboratory-scale synthesis where the starting acetophenone is readily available, the Willgerodt-Kindler reaction presents a balanced approach in terms of procedural simplicity and yield. For larger-scale production, and where appropriate handling of cyanides is established, the hydrolysis of the corresponding benzyl cyanide is likely to be the most efficient and high-yielding route. The Grignard reaction is a viable alternative, particularly if the corresponding benzyl bromide is more accessible than the other starting materials, though optimization of the Grignard formation step may be required.

References

In-vitro activity comparison of 4-Chloro-2-fluorophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro activity of a series of phenylacetamide derivatives, focusing on their potential as anticancer agents. The data presented is based on a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which serve as a relevant model for understanding the structure-activity relationships of halogenated phenylacetic acid derivatives.

Data Presentation: In-Vitro Cytotoxicity

The in-vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against three human cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency. The study revealed that derivatives featuring a nitro moiety generally exhibited higher cytotoxicity compared to those with a methoxy moiety.[1] All tested compounds, however, showed lower activity than the reference drug, imatinib.[1]

Compound IDSubstitution on N-phenyl ringIC50 (μM) vs. PC3IC50 (μM) vs. MCF-7IC50 (μM) vs. HL-60
2a o-nitro>100>100>100
2b m-nitro52>100>100
2c p-nitro80100>100
2d o-methoxy>100>100>100
2e m-methoxy>100>100>100
2f p-methoxy>100>100>100
Imatinib (Reference)4098Not Reported

Experimental Protocols

MTS Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures the reduction of MTS by metabolically active cells to a formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cell lines (PC3, MCF-7, and HL-60) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for 1-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction

Phenylacetamide derivatives have been reported to induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative signaling pathway for apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases and programmed cell death.

G Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for In-Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic activity of chemical compounds against cancer cell lines using the MTS assay.

G Workflow for In-Vitro Cytotoxicity Screening Start Start Cell Culture\n(PC3, MCF-7, HL-60) Cell Culture (PC3, MCF-7, HL-60) Start->Cell Culture\n(PC3, MCF-7, HL-60) End End Cell Seeding\n(96-well plates) Cell Seeding (96-well plates) Cell Culture\n(PC3, MCF-7, HL-60)->Cell Seeding\n(96-well plates) Compound Treatment\n(Varying Concentrations) Compound Treatment (Varying Concentrations) Cell Seeding\n(96-well plates)->Compound Treatment\n(Varying Concentrations) Incubation\n(48 hours) Incubation (48 hours) Compound Treatment\n(Varying Concentrations)->Incubation\n(48 hours) MTS Assay MTS Assay Incubation\n(48 hours)->MTS Assay Absorbance Measurement\n(490 nm) Absorbance Measurement (490 nm) MTS Assay->Absorbance Measurement\n(490 nm) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Measurement\n(490 nm)->Data Analysis\n(IC50 Calculation) Data Analysis\n(IC50 Calculation)->End

References

Comparative Guide to 4-Chloro-2-fluorophenylacetic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a high-purity 4-Chloro-2-fluorophenylacetic acid analytical standard with a common alternative. The information presented is designed to assist researchers in making informed decisions when selecting a standard for critical analytical applications, such as chromatographic analysis and impurity profiling in drug development.

Product Performance Comparison

The selection of an appropriate analytical standard is paramount for achieving accurate and reproducible results. Here, we compare a certified reference material (CRM) of this compound (Standard A) with a commercially available, lower-grade alternative (Alternative B). The key differentiators lie in their certified purity, impurity profiles, and the extent of characterization provided.

Data Presentation

A summary of the quantitative data from the Certificate of Analysis for each standard is presented below for a direct comparison.

ParameterStandard A (Certificate of Analysis)Alternative B (Typical Specifications)
Purity (by HPLC) 99.8%≥98.0%
Identity (IR, NMR, MS) Conforms to structureConforms to structure
Melting Point 113-115 °C112-116 °C
Water Content (Karl Fischer) 0.05%<0.5%
Residual Solvents <0.1%Not specified
Inorganic Impurities <0.1%Not specified
Lot Number A12345B67890
Expiry Date December 2028December 2026

Experimental Protocols

The following High-Performance Liquid Chromatography (HPLC) method was employed to determine the purity of the this compound standards.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (50:50) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The purity is calculated based on the area percentage of the main peak.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical relationship relevant to the analysis of the this compound standard.

G Experimental Workflow for Purity Analysis A Standard & Sample Weighing B Dissolution in Mobile Phase (0.1 mg/mL) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Data Analysis & Purity Calculation E->F

Caption: Workflow for HPLC Purity Analysis.

G Decision Tree for Standard Selection A Application Type? B Quantitative Analysis (e.g., Assay, Impurity Profiling) A->B Critical C Qualitative Identification A->C Non-critical D Use High-Purity Certified Standard (Standard A) B->D E Alternative Standard May Be Sufficient (Alternative B) C->E

Caption: Standard Selection Decision Tree.

Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Chloro-2-fluorophenylacetic acid. It is imperative that all procedures are conducted in strict compliance with local, regional, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This compound is a halogenated organic acid and must be treated as hazardous waste. The following procedures provide a comprehensive framework for its safe handling and disposal.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.[1]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step 1: Waste Characterization and Segregation

This compound must be classified and segregated as halogenated organic waste . It is crucial to keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and disposal, as the disposal methods differ significantly.[1]

The waste classification is determined by regulatory bodies. The generator of the waste is responsible for its correct characterization.[2][3]

Quantitative Data: Waste Classification Codes

Regulation/SystemWaste CodeDescriptionClassification
European Waste Catalogue (EWC) 07 01 03* or 07 03 03*Organic halogenated solvents, washing liquids and mother liquors.[1][4][5]Absolute Hazardous
Resource Conservation and Recovery Act (RCRA) (U.S. EPA) D002 (likely)Corrosivity: A solid waste is considered hazardous if it is aqueous and has a pH less than or equal to 2.[2][3][6]Characteristic Waste
D004-D043 (possible)Toxicity: The waste may be classified as toxic if it leaches certain contaminants above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2][7]Characteristic Waste

Note: The specific RCRA code is determined by the waste generator based on the characteristics of the waste stream. Given that this is an acid, it will likely exhibit the corrosivity characteristic (D002).

Step 2: Collection and Storage of Waste
  • Container: Collect waste this compound (both solid and any contaminated materials) in a dedicated, compatible, and sealable container.[8] The container must be in good condition and resistant to the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ".[8]

  • Storage: Store the sealed waste container in a designated and properly segregated satellite accumulation area within the laboratory, away from incompatible materials such as strong bases or oxidizing agents.[1]

Step 3: Pre-treatment of Dilute Aqueous Waste (Neutralization)

For dilute aqueous solutions containing this compound (e.g., from rinsing glassware), neutralization can be performed to reduce the corrosive hazard before collection. This procedure does not render the waste non-hazardous , as it still contains the halogenated organic salt. The neutralized solution must be collected and disposed of as hazardous waste. Do not pour the neutralized solution down the drain.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

Objective: To neutralize dilute aqueous waste containing this compound to a pH between 5.5 and 9.0 for safer storage prior to disposal.

Materials:

  • Dilute aqueous waste containing this compound

  • Saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH)

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and magnetic stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (fume hood is required)

Procedure:

  • Place the beaker containing the acidic aqueous waste in an ice bath and begin stirring with the magnetic stir plate. The ice bath helps to dissipate any heat generated during neutralization.

  • Slowly and carefully add the basic solution (sodium bicarbonate or dilute sodium hydroxide) dropwise to the stirring acidic waste. Be cautious as the addition of a base to an acid is an exothermic reaction and may cause fizzing (release of CO₂ if using bicarbonate).[9]

  • Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Continue adding the basic solution until the pH of the waste is stable within the range of 5.5 to 9.0.[9][10][11]

  • Once neutralized, transfer the solution to your designated halogenated organic hazardous waste container.

  • Rinse all glassware used in the neutralization process. The first rinse should be collected and added to the hazardous waste container.[9]

Step 4: Final Disposal

The only acceptable method for the final disposal of this compound and its associated waste is through a licensed hazardous waste disposal company.[8] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl and HF).[4]

Contact your institution's EHS department to schedule a pickup for your properly labeled and stored hazardous waste container.

Spill Management

In the event of a small spill of solid this compound:

  • Ensure proper PPE is worn.

  • Avoid creating dust.

  • Carefully sweep the solid material into a designated container.[8]

  • Label the container as hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads. Collect all cleanup materials in the hazardous waste container.[8]

Mandatory Visualization

G cluster_type Identify Waste Type cluster_pretreat Optional Pre-treatment start Waste Generated: This compound solid Solid Chemical or Concentrated Solution start->solid aqueous Dilute Aqueous Waste (e.g., from rinsing) start->aqueous collect_solid Collect in Labeled Halogenated Waste Container solid->collect_solid neutralize Neutralize to pH 5.5 - 9.0 (See Protocol) aqueous->neutralize storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Collect Neutralized Solution in Labeled Halogenated Waste Container neutralize->collect_liquid collect_liquid->storage disposal Arrange Pickup by EHS for High-Temperature Incineration storage->disposal

References

Personal protective equipment for handling 4-Chloro-2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-2-fluorophenylacetic acid (CAS No. 194240-75-0). Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Data for Personal Protective Equipment

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[2]Provides splash protection against organic acids and halogenated hydrocarbons.[2][3] Butyl rubber gloves are recommended for prolonged contact with corrosive acids.[2]
Change gloves immediately if contaminated.Halogenated hydrocarbons can attack glove materials.[3]
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]Protects against splashes and dust particles.
A face shield should be worn in addition to goggles when there is a significant risk of splashing.Offers a broader area of protection for the face.
Skin and Body Protection Lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Closed-toe shoes.Prevents exposure from spills.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges (e.g., 3M 60923 or equivalent).[5][6]Required when working outside of a fume hood or in poorly ventilated areas. Protects against inhalation of harmful vapors and dust.
Use a P100 particulate filter in conjunction with the cartridge if generating dust.[6][7]Provides protection against fine dust particles of the compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as specified in the table above.

  • Handling the Compound:

    • When weighing the solid, perform the task in a fume hood to avoid inhalation of dust.

    • Handle the compound with care to prevent dust formation.[4]

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[8]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[9]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[8][9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.

  • Waste disposal should be carried out by a licensed and authorized waste disposal company. The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_weigh Weigh Solid prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_store Store Properly handle_dissolve->handle_store cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate handle_store->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Authorized Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_spill Spill emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure Personal Exposure emergency_exposure->emergency_action

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.